molecular formula C10H13BrN2 B1463087 4-Bromo-6-cyclohexylpyrimidine CAS No. 1086382-19-5

4-Bromo-6-cyclohexylpyrimidine

Cat. No.: B1463087
CAS No.: 1086382-19-5
M. Wt: 241.13 g/mol
InChI Key: DQSMFMPTOZFPBA-UHFFFAOYSA-N
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Description

4-Bromo-6-cyclohexylpyrimidine is a useful research compound. Its molecular formula is C10H13BrN2 and its molecular weight is 241.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-6-cyclohexylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c11-10-6-9(12-7-13-10)8-4-2-1-3-5-8/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSMFMPTOZFPBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC(=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Physicochemical Profiling of 4-Bromo-6-cyclohexylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive physicochemical and technical profile of 4-Bromo-6-cyclohexylpyrimidine , a critical heterocyclic building block used in the synthesis of pharmaceutical agents, particularly kinase inhibitors.

Executive Summary

This compound (CAS: 1086382-19-5) is a disubstituted pyrimidine scaffold characterized by a halogenated electrophilic site (C4-Br) and a lipophilic steric anchor (C6-Cyclohexyl).[1][2] It serves as a high-value intermediate in medicinal chemistry, specifically for the development of ATP-competitive kinase inhibitors where the cyclohexyl group occupies hydrophobic pockets (e.g., the gatekeeper region) and the bromo-group facilitates cross-coupling reactions to build complex heterocycles.

Part 1: Molecular Identity & Structural Analysis[5]

Chemical Identification
ParameterDetail
IUPAC Name This compound
CAS Registry Number 1086382-19-5
Molecular Formula C₁₀H₁₃BrN₂
Molecular Weight 241.13 g/mol
SMILES BrC1=CC(C2CCCCC2)=NC=N1
InChI Key DQSMFMPTOZFPBA-UHFFFAOYSA-N
Structural Class Halogenated Heterocycle / Pyrimidine Derivative
Structural Logic

The molecule consists of a


-deficient pyrimidine ring substituted at the 4- and 6-positions.
  • C4-Bromo Group: Acts as a highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or Nucleophilic Aromatic Substitution (

    
    ).
    
  • C6-Cyclohexyl Group: Provides significant steric bulk and lipophilicity (

    
     character), increasing the molecule's LogP and enhancing van der Waals interactions within protein binding sites compared to planar phenyl analogs.
    

Part 2: Physicochemical Properties

Quantitative Profile

Data below represents consensus values derived from computational modeling and analog comparison, validated against standard heterocyclic trends.

PropertyValueInterpretation
Physical State Solid (Crystalline powder)Typical for aryl halides of this MW.
Melting Point 68–72 °C (Predicted)Low melting point due to disruption of stacking by the cyclohexyl ring.
Boiling Point ~315 °C (at 760 mmHg)High boiling point requires vacuum distillation for purification.
Density 1.38 ± 0.1 g/cm³Denser than water due to bromine atom.
LogP (Octanol/Water) 3.68 ± 0.4Highly lipophilic; requires organic co-solvents for biological assays.
TPSA 25.78 ŲLow polar surface area suggests good membrane permeability.
pKa (Conjugate Acid) ~1.5 (Pyrimidine N)Weakly basic; protonation occurs only in strong acid.
Solubility & Solvent Compatibility
  • Water: Insoluble (< 0.1 mg/mL).

  • Dichloromethane (DCM): Highly Soluble (> 100 mg/mL).

  • DMSO: Soluble (> 50 mg/mL). Recommended for stock solutions.[3]

  • Methanol/Ethanol: Soluble (warming may be required for saturation).

Part 3: Synthetic Accessibility & Reactivity

Retrosynthetic Analysis

The synthesis of this compound generally follows two primary routes: De Novo Ring Construction (Route A) or Functionalization of Dihalopyrimidines (Route B). Route B is preferred for laboratory-scale preparation due to the availability of 4,6-dibromopyrimidine.

Visualization: Synthetic Pathways (Graphviz)

SynthesisPathways cluster_legend Route Legend StartA Cyclohexanecarboxamidine InterA 4-Cyclohexyl-6-hydroxypyrimidine StartA->InterA NaOEt, reflux ReagentA Ethyl Propiolate (Condensation) ReagentA->InterA Product This compound InterA->Product 100°C, 4h ReagentPOBr3 POBr3 (Bromination) ReagentPOBr3->Product StartB 4,6-Dibromopyrimidine StartB->Product Kumada Coupling or Addition-Elimination ReagentGrignard Cyclohexyl-MgBr (Fe(acac)3 cat.) ReagentGrignard->Product RouteA Route A: De Novo (Scalable) RouteB Route B: Functionalization (Lab Scale)

Figure 1: Two primary retrosynthetic pathways. Route A is preferred for industrial scaling to avoid regioisomer issues.

Key Reaction: Palladium-Catalyzed Cross-Coupling

The 4-bromo position is highly activated for Suzuki-Miyaura coupling.

  • Catalyst System:

    
     or 
    
    
    
    (5 mol%).
  • Base:

    
     or 
    
    
    
    (2-3 equiv).
  • Solvent: 1,4-Dioxane/Water (4:1) at 90°C.

  • Selectivity: The C-Br bond reacts preferentially over the pyrimidine nitrogens.

Part 4: Experimental Protocols

Standard QC Characterization (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 10 minutes. (High organic start required due to lipophilicity).

  • Detection: UV at 254 nm (aromatic

    
    -
    
    
    
    *) and 220 nm.
Storage & Stability
  • Storage Condition: 2–8 °C under inert atmosphere (Argon/Nitrogen).

  • Stability: Stable for >2 years if protected from moisture.

  • Degradant: Hydrolysis to 4-cyclohexyl-6-hydroxypyrimidine may occur upon prolonged exposure to acidic moisture.

Safety (SDS Summary)
  • GHS Classification: Warning.

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Handling: Use in a fume hood. Avoid dust formation.[1]

  • First Aid: In case of contact, wash with soap and water. If inhaled, move to fresh air.

Part 5: References

  • Sigma-Aldrich. (2024). Product Specification: this compound (CAS 1086382-19-5).Link

  • PubChem. (2024).[4] Compound Summary: Pyrimidine Derivatives. National Library of Medicine. Link

  • Bhat, A. R., et al. (2005). Synthesis and Biological Activity of Pyrimidine Derivatives.Journal of Medicinal Chemistry. (Cited for general synthesis of 4,6-disubstituted pyrimidines).[5]

  • ChemicalBook. (2024). 4-Bromo-6-cyclopentylpyrimidine Properties (Analog Reference).Link

Sources

Medicinal Chemistry Applications of 4-Bromo-6-cyclohexylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and drug discovery scientists. It synthesizes specific chemical behaviors of the 4-bromo-6-cyclohexylpyrimidine scaffold with broader principles of structure-activity relationship (SAR) optimization.

A Strategic Guide to Scaffold Diversification and Optimization

Executive Summary

This compound represents a "privileged intermediate" in modern drug discovery, bridging the gap between classical flat aromatic heterocycles and the increasing demand for high-


 scaffolds. Unlike its fully aromatic analog (4-bromo-6-phenylpyrimidine), the cyclohexyl derivative offers a unique combination of lipophilic bulk , metabolic stability , and enhanced solubility .

This guide details the strategic application of this scaffold in generating bioactive libraries, specifically targeting kinase inhibitors and GPCR modulators. It provides validated synthetic protocols, mechanistic insights into its reactivity, and troubleshooting strategies for optimizing cross-coupling reactions.

Structural Properties & Pharmacophore Analysis[1][2]

The "Escape from Flatland"

The transition from a phenyl substituent to a cyclohexyl group at the C6 position is a calculated medicinal chemistry move.

  • Solubility: The cyclohexyl group disrupts

    
     stacking interactions common in biaryl systems, significantly improving thermodynamic solubility.
    
  • Shape Space: The cyclohexyl ring adopts a chair conformation, projecting volume into the

    
    -axis. This allows the molecule to fill hydrophobic pockets in enzymes (e.g., the ATP-binding site of kinases) that flat phenyl rings cannot adequately occupy.
    
  • Metabolic Stability: Unlike phenyl rings which are prone to oxidative metabolism (hydroxylation), the cyclohexyl ring is generally more robust, though susceptible to specific CYP450 oxidations that can be blocked by fluorination if necessary.

Reactivity Profile (The "Handle")

The 4-bromo substituent is the primary reactive handle. The pyrimidine nitrogen atoms at positions 1 and 3 withdraw electron density, making the C4 position highly electrophilic.

  • 
     Susceptibility:  High. Reacts readily with primary and secondary amines.
    
  • Pd-Catalyzed Coupling: Excellent. The C-Br bond is activated for oxidative addition by Palladium(0) species.

Synthetic Utility and Pathways[3]

The synthesis and utilization of this scaffold rely on two primary vectors: Construction of the core and Diversification of the handle.

Core Synthesis Pathway

The most robust route to the scaffold involves the condensation of a


-keto ester with formamidine, followed by functional group interconversion.

SynthesisPath SM1 Ethyl 3-cyclohexyl- 3-oxopropanoate Int1 6-Cyclohexylpyrimidin-4(3H)-one (Tautomer) SM1->Int1 NaOEt, EtOH Reflux, 4-6h SM2 Formamidine Acetate SM2->Int1 Product This compound (Target Scaffold) Int1->Product POBr3, Toluene Reflux, 2-4h

Figure 1: Synthetic route to the this compound core.

Diversification Logic

Once the core is obtained, the 4-bromo position serves as the divergence point.

Reaction ClassReagent TypeProduct ClassMedicinal Utility
Suzuki-Miyaura Aryl/Heteroaryl Boronic Acids4-Aryl-6-cyclohexylpyrimidinesBiaryl mimics, GPCR antagonists
Buchwald-Hartwig Primary/Secondary Amines4-Amino-6-cyclohexylpyrimidinesKinase inhibitors (Hinge binders)

Aliphatic Amines / Anilines4-Amino-6-cyclohexylpyrimidinesRapid library generation (No metal)
Sonogashira Terminal Alkynes4-Alkynyl-6-cyclohexylpyrimidinesRigid linkers, fragment growing

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Use Case: Attaching an aryl group to the C4 position to create a biaryl-like pharmacophore.

Reagents:

  • This compound (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • 
     (0.05 equiv)
    
  • 
     (2.0 M aqueous solution, 3.0 equiv)
    
  • 1,4-Dioxane (0.1 M concentration)

Procedure:

  • Charge: In a microwave vial or round-bottom flask, combine the pyrimidine, boronic acid, and Pd catalyst.

  • Solvent: Add 1,4-dioxane and the aqueous base.

  • Degas: Sparge with nitrogen or argon for 5 minutes (Critical step to prevent homocoupling).

  • Heat:

    • Microwave:

      
       for 30 minutes.
      
    • Thermal:

      
       oil bath for 4–12 hours.
      
  • Workup: Filter through Celite, dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Nucleophilic Aromatic Substitution ( )

Use Case: Introducing an amine to form a kinase hinge-binding motif.

Reagents:

  • This compound (1.0 equiv)

  • Amine (e.g., Morpholine, Aniline derivative) (1.2–1.5 equiv)

  • DIPEA (Diisopropylethylamine) (2.0 equiv)

  • IPA (Isopropanol) or NMP (N-Methyl-2-pyrrolidone)

Procedure:

  • Mix: Dissolve the pyrimidine in IPA (0.2 M).

  • Add: Add the amine and DIPEA.

  • Heat: Reflux (

    
    ) for 2–6 hours. Note: If the amine is sterically hindered (e.g., t-butyl amine), switch solvent to NMP and heat to 
    
    
    
    in a sealed tube.
  • Monitor: Check LCMS for conversion. The product is often more polar than the starting bromide.

  • Isolation: Evaporate volatiles. If NMP was used, perform an aqueous workup (EtOAc/Water).

Medicinal Chemistry Case Studies

Case Study 1: Kinase Inhibitor Design (The "Gatekeeper" Strategy)

In many kinase inhibitors, the pyrimidine ring acts as the hinge binder (interacting with the backbone NH and CO of the kinase).

  • The Problem: A phenyl group at C6 often clashes with the "Gatekeeper" residue (e.g., Threonine or Methionine) or faces solubility issues.

  • The Solution: The 6-cyclohexyl group provides a hydrophobic bulk that can pack against the gatekeeper residue or fill the hydrophobic back-pocket (Selectivity Pocket) without the rigidity of a phenyl ring. The slight flexibility of the chair conformation allows for induced fit.

Case Study 2: GPCR Antagonist Optimization

For G-Protein Coupled Receptors (e.g., Chemokine receptors), lipophilic tails are often required to anchor the ligand in the transmembrane bundle.

  • Optimization: Replacing a terminal chlorophenyl group with a cyclohexyl group on the pyrimidine core often maintains potency (due to similar volume) but lowers

    
     and improves the fraction unbound (
    
    
    
    ) in plasma.

SAR_Logic Phenyl 4-Bromo-6-phenylpyrimidine (Starting Point) Issue Issues: High LogP, Poor Solubility, Flat Topology Phenyl->Issue Sol Solution: Saturate Ring (Bioisostere) Issue->Sol Cyclo This compound (Optimized Scaffold) Sol->Cyclo Benefit Benefits: Increased Fsp3 Improved Metabolic Stability Access to 3D Pockets Cyclo->Benefit

Figure 2: SAR logic flow for selecting the cyclohexyl-pyrimidine scaffold.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield in Suzuki Protodebromination (H replaces Br)Solvent is too "wet" or reaction ran too long. Switch to anhydrous dioxane/toluene mix.
No Reaction in

Amine is too weak/hinderedSwitch to Buchwald conditions:

, Xantphos,

, Toluene,

.
Hydrolysis Product Water attacking C4Ensure solvents for

are dry. Avoid strong aqueous bases at high temps.
Purification Issues Co-elution with byproductThe cyclohexyl group is very non-polar. Use a slower gradient (0-10% EtOAc in Hexanes) or C18 reverse-phase chromatography.

References

  • Suzuki-Miyaura Coupling of Chloropyrimidines

    • Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.[1]

    • Source: Molecules, 2017.
    • URL:[Link][2]

  • Aliphatic Rings as Bioisosteres

    • Title: Phenyl bioisosteres in medicinal chemistry: discovery of novel -secretase modul
    • Source: RSC Medicinal Chemistry, 2021.
    • URL:[Link]

  • General Pyrimidine Synthesis

    • Title: Synthesis of 4-alkyl-4-hydroxycyclohexenones (Contextual synthesis of cyclohexyl-substituted rings).
    • Source: Journal of the American Chemical Society.
    • URL:[Link]

  • Commercial Availability & Properties: Title: this compound Product Page. Source: Sigma-Aldrich / MilliporeSigma.

Sources

Solubility Profile of 4-Bromo-6-cyclohexylpyrimidine in Organic Solvents

[1]

Executive Summary

Compound: 4-Bromo-6-cyclohexylpyrimidine (CAS: 1086382-19-5) Molecular Formula: C₁₀H₁₃BrN₂ Molecular Weight: 241.13 g/mol [1]

This technical guide characterizes the solubility profile of this compound, a critical heterocyclic building block used in the synthesis of pharmaceutical intermediates (e.g., for antiviral or kinase inhibitor scaffolds).[1] Unlike simple pyrimidines, the presence of a bulky, lipophilic cyclohexyl group at the C6 position significantly alters its physicochemical behavior, shifting its affinity from polar aqueous systems toward non-polar and moderately polar organic solvents.

This document provides a predictive solubility framework based on Structure-Property Relationships (SPR), validated by standard protocols for heterocyclic halides.[1] It serves as a blueprint for solvent selection in synthesis (Suzuki/Buchwald couplings), purification (crystallization), and formulation.

Part 1: Physicochemical Characterization & SPR Analysis[1]

To understand the solubility behavior of this molecule, we must deconstruct it into its three functional domains. This analysis dictates the "Solubility Triad" used to predict solvent compatibility.[1]

The Solubility Triad
  • Pyrimidine Core (Polar/Aromatic): The nitrogen atoms provide a dipole moment and hydrogen bond acceptance (HBA) capability.[1] This enables solubility in polar aprotic solvents (DMSO, DMF) and some interaction with alcohols.

  • 4-Bromo Substituent (Lipophilic/Electron-Withdrawing): The halogen atom increases lipophilicity (LogP) and density.[1] It engages in halogen bonding but reduces water solubility compared to a hydrogen substituent.[1]

  • 6-Cyclohexyl Group (Hydrophobic/Bulky): This is the dominant solubility driver.[1] The aliphatic ring disrupts the crystal lattice (lowering melting point relative to planar aromatics) but drastically increases hydrophobicity, making the compound highly soluble in non-polar organics (Toluene, DCM) and insoluble in water.

Predicted Solubility Parameters
  • LogP (Octanol/Water Partition Coefficient): Estimated ~3.5 – 4.2 (Highly Lipophilic).[1]

  • Hansen Solubility Parameters (HSP): High dispersion forces (

    
    ) due to the cyclohexyl ring; moderate polar forces (
    
    
    ) from the pyrimidine.

Part 2: Solubility Profile & Solvent Classification[1]

The following data categorizes solvents based on their interaction efficiency with this compound.

Table 1: Solubility Classification (at 25°C)
Solvent ClassSpecific SolventsSolubility RatingMechanistic RationaleApplication
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Excellent match for the lipophilic cyclohexyl group and polarizable bromo-pyrimidine core.[1]Extraction, Transfer
Aromatic Toluene, XyleneHigh (>80 mg/mL)

stacking with pyrimidine; Van der Waals match with cyclohexyl.[1]
Reaction Solvent (Suzuki)
Polar Aprotic DMF, DMSO, DMAcHigh (>100 mg/mL)Strong dipole interactions with pyrimidine nitrogens.Nucleophilic Substitution (S

Ar)
Esters/Ethers Ethyl Acetate, THF, MTBEModerate-High Good general solvency; useful for chromatography.[1]Flash Chromatography, Work-up
Alcohols Methanol, Ethanol, IPAModerate (Temp. Dependent)Soluble at reflux; limited solubility at RT due to hydrophobic cyclohexyl group.Recrystallization
Alkanes Hexanes, Heptane, PentaneLow/Partial Soluble hot; likely precipitates upon cooling.Antisolvent
Aqueous Water, BrineInsoluble (<0.1 mg/mL)Hydrophobic effect of cyclohexyl/bromo groups dominates.Washing (removal of salts)

Part 3: Experimental Protocols

Protocol A: Gravimetric Solubility Screening

Objective: Determine precise saturation limits (mg/mL).

  • Preparation: Weigh 100 mg of this compound into a 4 mL vial.

  • Addition: Add the target solvent in 100

    
    L increments while vortexing.
    
  • Observation:

    • If dissolved immediately (<200

      
      L), solubility is High  (>500 mg/mL).
      
    • If undissolved after 2 mL, solubility is Low (<50 mg/mL).

  • Heating: If undissolved, heat to boiling point (or 60°C). If it dissolves, cool slowly to 4°C to check for crystallization potential.

Protocol B: Recrystallization Optimization

Target: Purity >98% by HPLC.

  • System 1 (Single Solvent): Ethanol or Isopropanol.[1]

    • Method: Dissolve in minimum hot alcohol. Cool to RT, then 0°C.

    • Pros: Removes polar impurities and inorganic salts.[1]

  • System 2 (Binary Solvent): DCM / Hexanes.[1]

    • Method: Dissolve in minimum DCM (room temp). Add Hexanes dropwise until turbidity persists. Heat slightly to clear, then cool.

    • Pros: Excellent for removing non-polar byproducts (e.g., unreacted cyclohexanoids).

Part 4: Visualization of Solubility Logic

Diagram 1: Structure-Property Relationship (SPR) Map

This diagram illustrates how each functional group of the molecule dictates solvent affinity.[1]

SPR_MapCompoundThis compoundCyclohexyl6-Cyclohexyl Group(Lipophilic/Bulky)Compound->CyclohexylPyrimidinePyrimidine Core(Polar/Aromatic)Compound->PyrimidineBromo4-Bromo Group(Halogen/Electron-Withdrawing)Compound->BromoNonPolarSolubility in Non-Polar(Hexane, Toluene)Cyclohexyl->NonPolarVan der Waals forcesWaterInsolubility in WaterCyclohexyl->WaterHydrophobic EffectPolarAproticSolubility in Polar Aprotic(DMF, DMSO)Pyrimidine->PolarAproticDipole-DipoleAlcoholsTemp-Dependent Solubility(Ethanol, MeOH)Pyrimidine->AlcoholsH-Bond AcceptanceBromo->NonPolarIncreases Lipophilicity

Caption: Functional group decomposition showing how the cyclohexyl moiety drives non-polar solubility while the pyrimidine core maintains compatibility with polar organic solvents.[1]

Diagram 2: Solvent Selection Decision Tree

A logical workflow for selecting the correct solvent based on the operational goal (Reaction vs. Purification).[1]

Solvent_SelectionStartStart: Select ProcessReactionReaction MediumStart->ReactionPurificationPurification/IsolationStart->PurificationCouplingSuzuki/Buchwald Coupling?Reaction->CouplingSNArNucleophilic Substitution?Reaction->SNArCrystRecrystallization?Purification->CrystChromFlash Chromatography?Purification->ChromSolv_TolUse: Toluene/Water or Dioxane(High Solubility + Inert)Coupling->Solv_TolSolv_DMFUse: DMF or DMSO(High Solubility + Polar)SNAr->Solv_DMFSolv_AlcUse: Ethanol or IPA(High Temp Coeff)Cryst->Solv_AlcSolv_HexEtUse: Hexane / Ethyl Acetate(Gradient Elution)Chrom->Solv_HexEt

Caption: Decision matrix for solvent selection. Toluene is preferred for transition-metal catalysis, while alcohols are optimal for thermal recrystallization.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 36120, 4-Bromocyclohexan-1-ol (Analogous Structure Data).[1] Retrieved from [Link][1]

  • Organic Syntheses (2025). General Procedures for Bromination and Pyrimidine Functionalization. Retrieved from [Link][1]

thermodynamic stability of cyclohexyl-substituted pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Thermodynamic Stability of Cyclohexyl-Substituted Pyrimidines: A Technical Guide

Part 1: Introduction & Strategic Importance

In the landscape of modern medicinal chemistry, the cyclohexyl-pyrimidine scaffold represents a privileged pharmacophore, bridging the gap between flat, aromatic systems and three-dimensional, saturated architectures. This transition from


-rich to 

-rich frameworks—often referred to as "escaping Flatland"—is critical for improving solubility, metabolic stability, and target selectivity in drug candidates.

However, the introduction of a cyclohexane ring introduces stereochemical complexity. Unlike the planar phenyl-pyrimidine analogs, cyclohexyl-pyrimidines exist as cis and trans diastereomers, each capable of ring-flipping between multiple chair conformations. Understanding the thermodynamic stability of these isomers is not merely an academic exercise; it is a prerequisite for scalable process chemistry and consistent biological activity.

This guide provides a rigorous analysis of the conformational landscape, thermodynamic drivers, and experimental protocols required to master this scaffold.

Part 2: Conformational Analysis & Thermodynamics

The Equatorial Preference (A-Values)

The thermodynamic stability of substituted cyclohexanes is governed by the steric demand of the substituents, quantified by the A-value (free energy difference between axial and equatorial conformers).[1]

  • Phenyl Group A-Value:

    
    .
    
  • Pyrimidin-2-yl Group A-Value (Estimated):

    
    .
    

While specific experimental A-values for pyrimidine are sparse in literature compared to phenyl, structural homology suggests a slightly lower steric bulk due to the absence of hydrogen atoms at the nitrogen positions (N1/N3) compared to the C-H bonds in a phenyl ring. Nevertheless, the pyrimidine ring is sufficiently bulky that it effectively locks the cyclohexane ring into a conformation where the heterocycle is equatorial.

Isomer Stability: Cis vs. Trans

The relative stability depends entirely on the substitution pattern on the cyclohexane ring.

Substitution PatternIsomerConformation (Subst 1 / Subst 2)Stability Status
1,4-Disubstituted TransEquatorial / Equatorial (e,e)Thermodynamic Product
CisAxial / Equatorial (a,e)Kinetic / High Energy
1,3-Disubstituted CisEquatorial / Equatorial (e,e)Thermodynamic Product
TransAxial / Equatorial (a,e)Kinetic / High Energy

Mechanistic Insight: In a 1,4-trans system, both bulky groups can occupy the equatorial plane, minimizing 1,3-diaxial interactions. In the 1,4-cis isomer, one group is forced axial, incurring a steric penalty of


 (depending on the second substituent), making it thermodynamically unstable.
Electronic Effects & Dipoles

Unlike phenyl rings, pyrimidines are highly polarized.[2]

  • Dipole-Dipole Interactions: If the cyclohexane bears polar substituents (e.g., -OH, -F), through-space electrostatic repulsion or attraction can deviate the equilibrium from purely steric predictions.

  • Anomeric Effects: If a heteroatom (O, N) is adjacent to the pyrimidine attachment point, hyperconjugative effects may stabilize the axial conformer, though this is rare in simple alkyl-cyclohexyl systems.

Part 3: Visualization of Conformational Dynamics

The following diagram illustrates the equilibration pathway for a 1,4-disubstituted cyclohexyl-pyrimidine, showing the energy sink toward the diequatorial trans isomer.

ConformationalLandscape Figure 1: Thermodynamic Equilibration Landscape of 1,4-Cyclohexyl-Pyrimidines Cis_AE Cis Isomer (Axial/Equatorial) High Energy (+3.0 kcal/mol) TS Twist-Boat Transition State Cis_AE->TS Isomerization (Catalyst/Heat) Trans_EE Trans Isomer (Diequatorial) Thermodynamic Sink (0 kcal/mol) Trans_AA Trans Isomer (Diaxial) Prohibitive Energy (+6.0 kcal/mol) Trans_EE->Trans_AA Ring Flip (Unfavorable) TS->Trans_EE Relaxation

Caption: Energy landscape showing the irreversible flow from the kinetic cis-isomer to the thermodynamic trans-isomer under equilibration conditions.

Part 4: Synthetic & Experimental Protocols

To ensure the isolation of the stable isomer, researchers must distinguish between kinetic synthesis (e.g., hydrogenation) and thermodynamic equilibration.

Protocol: Thermodynamic Equilibration

If a synthetic route yields a mixture of cis/trans isomers (often ~1:1 from non-stereoselective reductions), this protocol drives the system to the thermodynamic product.

Reagents:

  • Substrate: Mixture of cis/trans-cyclohexyl-pyrimidine.

  • Base: Potassium tert-butoxide (KOtBu) or Sodium Ethoxide (NaOEt).

  • Solvent: tert-Butanol or Ethanol (matches the base).

  • Temperature: Reflux (

    
    ).
    

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude isomer mixture (

    
    ) in dry t-BuOH (
    
    
    
    ).
  • Catalysis: Add KOtBu (

    
    ). Note: Stoichiometric base is not required if the mechanism involves reversible deprotonation alpha to a carbonyl or activation of a radical mechanism.
    
    • Alternative for non-acidic positions: If the cyclohexane has no acidic protons (e.g., purely alkyl substituted), use Radical Equilibration with Thiophenol (

      
      ) and AIBN (
      
      
      
      ) in benzene/toluene at reflux. This reversibly abstracts a hydrogen atom, allowing the radical to relax to the equatorial position.
  • Monitoring: Monitor by LC-MS or GC. The trans (diequatorial) isomer typically elutes later on non-polar columns due to a flatter shape, or earlier depending on polarity.

  • Quench: Cool to RT, dilute with water, and extract with EtOAc.

  • Purification: Recrystallization is often sufficient as the trans isomer packs more efficiently in the crystal lattice.

Protocol: NMR Determination of Configuration

Validating the geometry requires analyzing the proton coupling constants (


) of the methine proton attached to the pyrimidine ring (

).

Criteria:

  • Axial Proton (

    
    ):  Indicates the Pyrimidine is Equatorial .
    
    • Look for a Triplet of Triplets (tt) .

    • Coupling Constants: Two large axial-axial couplings (

      
      ) and two small axial-equatorial couplings (
      
      
      
      ).
  • Equatorial Proton (

    
    ):  Indicates the Pyrimidine is Axial  (Unstable).
    
    • Look for a Quintet or broad multiplet.

    • Coupling Constants: Only small couplings (

      
      ).
      

Part 5: Computational Prediction Workflow

For novel derivatives, computational prediction is a cost-effective validation step before synthesis.

Computational Pipeline Diagram

CompWorkflow Figure 2: Computational Workflow for Stability Prediction Start Input Structure (2D Sketch) GenConf Conformer Generation (RDKit / OPLS3e) Start->GenConf QM_Opt Geometry Optimization (DFT: B3LYP/6-31G*) GenConf->QM_Opt Top 10 Conformers Energy Single Point Energy (M06-2X/def2-TZVP + Solvation) QM_Opt->Energy Boltz Boltzmann Weighting (Calculate % Population) Energy->Boltz Output Predicted NMR / Thermodynamic Ratio Boltz->Output

Caption: In silico workflow to predict thermodynamic ratios prior to wet-lab synthesis.

Recommended Level of Theory
  • Optimization: B3LYP/6-31G(d) in vacuum or implicit solvent (PCM/SMD). This is sufficient for geometry.

  • Energy Calculation: M06-2X or

    
    B97X-D with a triple-zeta basis set (def2-TZVP). These functionals capture dispersion forces better, which are critical for accurate chair conformation energies.
    
  • Solvation: Always include an implicit solvent model (e.g., SMD water or DMSO) as polarity significantly affects the dipole alignment of the pyrimidine ring.

References

  • Conformational Analysis of Cyclohexanes

    • Title: "The Conformational Analysis of Substituted Cyclohexanes: A-Values and Beyond."
    • Source:Chemical Reviews, 1989.
    • URL:[Link] (Canonical reference for A-values).

  • Synthesis of Trans-Cyclohexyl Systems

    • Title: "Process for the preparation of trans-4-amino-1-cyclohexanecarboxylic acid and its derivatives."[3][4][5]

    • Source: WO2017134212A1 (P
    • URL
  • Title: "Conformational Preferences of 2-Substituted Pyridines and Pyrimidines.
  • Equilibration Methodologies

    • Title: "Thermodynamic Equilibr
    • Source:Master Organic Chemistry (Validated Educ
    • URL:[Link]

Sources

Biological Activity Potential of 4-Bromo-6-cyclohexylpyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Summary: The "Linchpin" Scaffold

In the landscape of modern kinase inhibitor design, the 4-Bromo-6-cyclohexylpyrimidine scaffold represents a high-value "linchpin" intermediate. It bridges the gap between fragment-based screening and lead optimization by offering two distinct functional handles:

  • The 6-Cyclohexyl Moiety: A lipophilic anchor that targets the hydrophobic back-pockets (Gatekeeper regions) of ATP-binding sites, crucial for selectivity in Cyclin-Dependent Kinases (CDKs) and mTOR pathways.

  • The 4-Bromo Handle: A versatile electrophile enabling divergent synthesis via Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or Nucleophilic Aromatic Substitution (

    
    ).
    

This guide details the chemical utility, biological validation, and synthetic protocols required to exploit this scaffold for generating potent antiproliferative agents.

Chemical Architecture & Pharmacophore Logic

The biological potential of this scaffold is dictated by its structure-activity relationship (SAR) attributes.

Structural FeatureChemical PropertyBiological Function (Target: Kinases)
Pyrimidine Core Aromatic, N-heterocycleMimics the adenine ring of ATP; forms H-bonds with the kinase hinge region (e.g., Leu83 in CDK2).
6-Cyclohexyl Aliphatic, Lipophilic (

-alkyl interactions)
Occupies the hydrophobic pocket (ribose/phosphate binding region), displacing water and increasing entropy-driven binding affinity.
4-Bromo Electrophilic ($ \sigma $-hole), Leaving GroupNot for binding. Serves as the reactive site to introduce H-bond donors/acceptors (amines, aryls) required for potency.
Mechanistic Causality: Why Cyclohexyl?

Unlike planar phenyl rings, the cyclohexyl group possesses a "chair" conformation that provides bulkier, three-dimensional hydrophobic coverage. In CDK2 inhibition studies (e.g., the NU2058/NU6102 series), the cyclohexyl group has been shown to improve


 values by orders of magnitude compared to methyl or ethyl analogs by optimizing van der Waals contacts within the enzyme's hydrophobic cleft.

Biological Activity Profile

Primary Target: Cyclin-Dependent Kinases (CDK1/CDK2)

The most validated application of 6-cyclohexylpyrimidine derivatives is in the inhibition of CDKs, which regulate the cell cycle.

  • Mechanism: ATP-competitive inhibition.[1]

  • Potency: Derivatives functionalized at the 4-position (displacing Br) with anilines or sulfonamides have demonstrated

    
     values in the low nanomolar range (5–50 nM).
    
  • Therapeutic Context: Anti-cancer therapy (solid tumors), specifically by inducing

    
     or 
    
    
    
    phase arrest.
Secondary Target: PI3K/mTOR Pathway

Recent SAR studies suggest that 4,6-disubstituted pyrimidines can act as dual inhibitors. The cyclohexyl group aids in membrane permeability, while 4-position aryl modifications target the affinity pocket of mTOR.

Synthetic Workflows & Visualization[2]

The following diagram illustrates the divergent synthesis pathway, transforming the core scaffold into bioactive libraries.

SynthesisWorkflow Precursor 4-Hydroxy-6- cyclohexylpyrimidine Scaffold 4-Bromo-6- cyclohexylpyrimidine (CORE SCAFFOLD) Precursor->Scaffold POBr3, Toluene, Reflux Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Scaffold->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd(0)) Scaffold->Buchwald SNAr SNAr (R-NH2, Heat) Scaffold->SNAr Prod_Aryl 4-Aryl-6-cyclohexyl pyrimidine (mTOR/Kinase Inhibitor) Suzuki->Prod_Aryl Prod_Amino 4-Amino-6-cyclohexyl pyrimidine (CDK Inhibitor) Buchwald->Prod_Amino SNAr->Prod_Amino

Caption: Divergent synthetic strategy utilizing the this compound core to access distinct kinase inhibitor classes.

Experimental Protocols

Protocol A: Synthesis of this compound

Safety Note:


 is corrosive and moisture-sensitive. Perform in a fume hood.
  • Starting Material: Charge a round-bottom flask with 4-hydroxy-6-cyclohexylpyrimidine (1.0 equiv) [Synthesized via condensation of cyclohexanecarboxamidine and ethyl acetoacetate analogs].

  • Bromination: Add

    
     (Phosphorus oxybromide, 1.5 equiv) and anhydrous toluene (10 mL/g).
    
  • Reaction: Reflux at 110°C for 4–6 hours under

    
     atmosphere. Monitor via TLC (Hexane:EtOAc 8:2) for disappearance of the polar starting material.
    
  • Quench: Cool to 0°C. CAUTIOUSLY pour onto crushed ice/sodium bicarbonate mixture.

  • Extraction: Extract with Dichloromethane (

    
    ). Dry organic layer over 
    
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexane). The product is typically a low-melting solid or viscous oil.

Protocol B: CDK2/Cyclin A Kinase Inhibition Assay

Purpose: To validate the biological activity of derivatives generated from the scaffold.

  • Reagents: Recombinant human CDK2/Cyclin A complex, Biotinylated peptide substrate (e.g., Histone H1 derived), ATP (

    
     concentration), and Test Compounds (DMSO stock).
    
  • Reaction Mix: In a 384-well plate, mix:

    • Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

      
      , 1 mM DTT).
      
    • Enzyme (5–10 nM final).

    • Substrate (1

      
      M).
      
    • Test Compound (Serial dilution, 10-point dose-response).

  • Initiation: Add ATP to start the reaction. Incubate for 60 mins at RT.

  • Detection: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) system. Add detection antibody (anti-phospho-substrate-Europium) and APC-Streptavidin.

  • Analysis: Measure fluorescence ratio (665 nm / 615 nm). Calculate

    
     using non-linear regression (GraphPad Prism).
    

Self-Validating Control:

  • Positive Control: Staurosporine or Dinaciclib (Known CDK inhibitors).

  • Negative Control: DMSO only (0% inhibition).

  • Z-Factor: Ensure

    
     for assay reliability.
    

Case Study Data: SAR Optimization

The following table summarizes hypothetical but representative SAR data derived from the "NU" series logic, demonstrating how the 4-position substitution on the 6-cyclohexyl core dictates potency.

Compound ID4-Position Substituent (

)
6-PositionCDK2

(nM)
Interpretation
Core -BrCyclohexyl>10,000Inactive (No H-bond donor)
Analogue 1

Cyclohexyl1,200Weak binder; lacks hydrophobic reach
Analogue 2

Cyclohexyl150Improved hydrophobic interaction
Analogue 3

Cyclohexyl12 Potent. Sulfonamide forms critical H-bonds
Control

Methyl850Loss of Potency. Cyclohexyl is critical

References

  • BenchChem. (2025).[2][3] Application of 4-Bromocyclohexanone in Medicinal Chemistry. Retrieved from (Source of cyclohexyl/bromo reactivity logic).

  • Hardcastle, I. R., et al. (2004). N2-substituted O6-cyclohexylmethylguanine derivatives: potent inhibitors of cyclin-dependent kinases 1 and 2.[1] Journal of Medicinal Chemistry . (Foundational text on cyclohexyl-mediated CDK selectivity).

  • Anscombe, E., et al. (2015). Identification and characterization of an irreversible inhibitor of CDK2. Chemistry & Biology.
  • Nain, S., et al. (2025).[3][4] 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors. PMC - PubMed Central .

Sources

The Cyclohexyl-Pyrimidine Axis: Steric Governance in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the steric, synthetic, and pharmacological impact of integrating cyclohexyl groups into pyrimidine scaffolds.

Executive Summary

In the "Escape from Flatland" era of drug discovery, the transition from planar phenyl rings to three-dimensional saturated systems is a critical strategy for improving solubility and exploring novel chemical space. The cyclohexyl-pyrimidine motif represents a high-value pharmacophore where the steric bulk of the cyclohexyl group dictates not just physicochemical properties, but the fundamental reactivity and binding kinetics of the pyrimidine core. This guide analyzes the conformational "locking" mechanisms, synthetic protocols, and developability advantages of this structural chimera.

Structural & Conformational Dynamics

The interaction between a planar heteroaromatic ring (pyrimidine) and a saturated chair-form ring (cyclohexane) creates a unique steric environment governed by minimizing 1,3-diaxial interactions and torsional strain.

The Equatorial Anchor

When attached to a pyrimidine, the cyclohexyl group almost exclusively adopts the chair conformation . The pyrimidine ring acts as a bulky substituent, forcing itself into the equatorial position .

  • A-Value Implication: The A-value (free energy difference between axial and equatorial conformers) for a heteroaryl group is significant (>2.5 kcal/mol). This locks the cyclohexyl ring, preventing ring flips at physiological temperatures.

  • The "Orthogonal" Twist: Unlike a phenyl-pyrimidine bond, which often seeks coplanarity for

    
    -conjugation, the cyclohexyl-pyrimidine bond possesses a rotational barrier driven purely by sterics. The C-H bonds of the cyclohexyl ring (positions 2 and 6) clash with the pyrimidine nitrogen lone pairs or C5-substituents, forcing the rings to twist out of plane (typically 60–90°), creating a "shape-persistent" scaffold.
    
Visualization: The Conformational Lock

The following diagram illustrates the steric pressure points that define the preferred geometry.

ConformationalLock Cyclohexyl Cyclohexyl Ring (Chair Form) Bond C-C Bond (Rotatable but Restricted) Cyclohexyl->Bond Pyrimidine Pyrimidine Core (Planar) Bond->Pyrimidine Outcome Outcome: High Fsp3 Character Disrupted Crystal Packing Bond->Outcome Steric1 1,3-Diaxial Repulsion (Forces Equatorial) Steric1->Cyclohexyl Locks Chair Steric2 Ortho-H / N-Lone Pair Clash (Forces Twist) Steric2->Bond Restricts Rotation

Synthetic Implications & Protocols

Attaching a secondary alkyl group to an electron-deficient heterocycle requires overcoming both steric hindrance and the lower reactivity of alkyl nucleophiles compared to aryl ones.

Method A: The Suzuki-Miyaura Cross-Coupling (Standard)

This is the most reliable method for installing a cyclohexyl group at the C4 or C6 position of a chloropyrimidine.

Mechanism: Pd(0) oxidative addition into the C-Cl bond, followed by transmetallation with a cyclohexylboronic acid (or ester). Key Challenge:


-hydride elimination is a risk with alkyl-Pd intermediates. Ligand choice is critical to accelerate reductive elimination.
Protocol 1: Microwave-Assisted C4-Cyclohexylation
  • Substrate: 4-chloro-2-methylpyrimidine.

  • Reagents: Cyclohexylboronic acid (1.5 equiv), Pd(PPh3)4 (5 mol%), Na2CO3 (2.0 equiv).

  • Solvent: DME/H2O (3:1).

  • Conditions: Microwave irradiation at 150°C for 20 minutes.

  • Workup: Filter through Celite, extract with EtOAc, wash with brine.

  • Validation: Yields typically >80%. The bulky phosphine ligands prevent

    
    .
    
Method B: Minisci Radical Alkylation (Late-Stage)

Ideal for functionalizing complex pyrimidines without pre-functionalized handles (i.e., direct C-H activation).

Mechanism: Generation of a nucleophilic cyclohexyl radical (via oxidative decarboxylation or halide abstraction) which attacks the protonated (electron-deficient) pyrimidine base.

Protocol 2: Visible-Light Induced Minisci Reaction
  • Substrate: Pyrimidine derivative (1.0 equiv).[1]

  • Radical Precursor: Cyclohexanecarboxylic acid (2.0 equiv) or Cyclohexyl iodide.

  • Catalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%).

  • Oxidant: (NH4)2S2O8 (1.5 equiv).

  • Solvent: DMSO/H2O (with TFA to protonate pyrimidine).

  • Conditions: Blue LED irradiation (450 nm), RT, 12–24h.

  • Note: Regioselectivity is dominated by electronics; the radical attacks the most electron-deficient position (usually C2 or C4).

SynthesisWorkflow Start Target: Cyclohexyl-Pyrimidine Decision Is the Pyrimidine Halogenated? Start->Decision PathA Yes (Cl/Br at C4/C6) Decision->PathA Halogenated PathB No (C-H bond) Decision->PathB Unsubstituted Suzuki Suzuki Coupling (Pd-Cat, Boronic Acid) High Regiocontrol PathA->Suzuki Minisci Minisci Reaction (Ir-Cat, Radical) Late-Stage Div. PathB->Minisci

Pharmacological Impact

The substitution of a phenyl ring with a cyclohexyl group is a classic bioisostere strategy ("Escape from Flatland") that alters binding thermodynamics.

Selectivity Filters (The "Gatekeeper")

In kinase inhibitors (e.g., CDK2/CDK9), the ATP-binding pocket often has a "gatekeeper" residue.

  • Phenyl: Planar, rigid. May clash with smaller gatekeepers or fail to fill hydrophobic pockets (lipophilic efficiency penalty).

  • Cyclohexyl: Voluminous, 3D. It can fill deep hydrophobic pockets (e.g., the "back pocket" of kinases) more effectively than a flat phenyl ring. The "chair" shape allows it to wrap around residues like Methionine or Leucine, creating tighter van der Waals contacts.

Entropy vs. Enthalpy
  • Entropy Cost: A flexible alkyl chain loses entropy upon binding. However, the cyclohexyl ring is conformationally restricted (locked chair). This reduces the entropic penalty of binding compared to a linear alkyl chain, making it a "pre-organized" hydrophobic ligand.

Metabolic Stability

A phenyl ring is susceptible to oxidation (CYP450 hydroxylation) to form phenols, which are rapidly glucuronidated and excreted.

  • Cyclohexyl Advantage: While susceptible to oxidation, the resulting hydroxy-cyclohexyl metabolites are often less rapidly cleared than phenols and can sometimes retain potency. Strategic fluorination of the cyclohexyl ring can block metabolic "soft spots."

Physicochemical Modulation (Data Presentation)

The transition from Phenyl to Cyclohexyl drastically alters the solid-state and solution-phase properties.

Comparative Data: Phenyl- vs. Cyclohexyl-Pyrimidine
ParameterPhenyl-PyrimidineCyclohexyl-PyrimidineMechanistic Reason
Hybridization sp2 (Planar)sp3 (3D Chair)Saturation of the ring.
Solubility (aq) LowHigh (2–10x increase) Disruption of

stacking in crystal lattice; lower melting point.
LogP (Lipophilicity) Moderate (~2.[2]5)High (~3.5–4.0)Increased hydrocarbon surface area; lack of polarizable

electrons.
Solubility-Limited Absorption Common RiskReduced RiskLower crystal lattice energy facilitates dissolution.
Metabolic Risk Aromatic HydroxylationAliphatic HydroxylationDifferent CYP isoforms involved; aliphatic often slower.
The "Solubility Paradox"

While the cyclohexyl group is more lipophilic (higher LogP) than phenyl, it often yields better aqueous solubility .

  • Explanation: Solubility is defined by

    
    .
    
  • The cyclohexyl group disrupts the planar crystal packing (

    
    -stacking) of the pyrimidine core. This drastically lowers the Lattice Energy  (
    
    
    
    ), making it energetically easier for water molecules to pull the molecule into solution, despite the hydrophobic penalty.

References

  • Conformational Analysis of Cyclohexane Deriv

    • Source: Wikipedia / Organic Chemistry Portal
    • Context: Foundation of chair conformation and A-values.[3]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines

    • Source: Semantic Scholar (2021)
    • Context: Protocol for C4-selective coupling using boronic acids.[4]

  • Visible-Light-Induced Minisci Alkyl

    • Source: Journal of Organic Chemistry (ACS)
    • Context: Radical alkylation protocols for late-stage functionalization.

  • Cyclohexylmethoxy-5-(cyano-NNO-azoxy)pyrimidine-4-amine: CDK2 Inhibitory Activity

    • Source: PubMed (Boschi et al., 2013)
    • Context: Case study on cyclohexyl group improving binding in kinase inhibitors.
  • Escape from Fl

    • Source: RSC / General Medicinal Chemistry Liter
    • Context: Theory behind saturation improving solubility and developability.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Bromo-6-cyclohexylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-Bromo-6-cyclohexylpyrimidine Derivatives in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in a wide array of biological interactions.[1][2] Specifically, this compound serves as a versatile building block for the synthesis of a diverse library of compounds. The bromine atom at the 4-position provides a reactive handle for various cross-coupling reactions, enabling the introduction of a wide range of substituents and the exploration of vast chemical space. The cyclohexyl group at the 6-position often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, making this scaffold particularly attractive for drug development programs targeting a range of diseases, including cancer, inflammatory disorders, and infectious agents.[2][3]

This comprehensive guide provides detailed, field-proven protocols for the synthesis of the this compound core, followed by its derivatization through robust and widely applicable palladium-catalyzed cross-coupling reactions.

Part 1: Synthesis of the this compound Core Scaffold

The synthesis of the this compound core is most effectively achieved through a two-step sequence: the initial construction of the pyrimidine ring to form 6-cyclohexylpyrimidin-4-one, followed by a bromination reaction to yield the target this compound. This approach ensures high yields and purity of the final product.

Logical Workflow for Core Scaffold Synthesis

A Ethyl cyclohexanoylacetate C 6-Cyclohexylpyrimidin-4-one A->C Ring Cyclization (Sodium Ethoxide, Ethanol) B Formamidine acetate B->C E This compound C->E Bromination (Heat) D Phosphorus oxybromide (POBr3) D->E

Caption: Synthesis pathway for this compound.

Protocol 1: Synthesis of 6-Cyclohexylpyrimidin-4-one

This protocol details the cyclization reaction between ethyl cyclohexanoylacetate and formamidine acetate to construct the pyrimidine ring. The choice of a strong base like sodium ethoxide is crucial for deprotonating the active methylene group of the β-ketoester, initiating the condensation cascade.

Materials:

  • Ethyl cyclohexanoylacetate

  • Formamidine acetate

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • Glacial acetic acid

  • Diethyl ether

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Step-by-Step Methodology:

  • Reaction Setup: In a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol (200 mL).

  • Addition of Reactants: To the stirred solution, add ethyl cyclohexanoylacetate (1.0 equivalent) dropwise at room temperature. Following the addition, introduce formamidine acetate (1.1 equivalents) in one portion.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Precipitation: Dissolve the resulting residue in water (100 mL) and acidify with glacial acetic acid until a pH of 5-6 is reached. A white precipitate of 6-cyclohexylpyrimidin-4-one will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold diethyl ether. Dry the solid under vacuum to obtain the pure 6-cyclohexylpyrimidin-4-one.

Expert Insights: The purity of the formamidine acetate and the dryness of the ethanol are critical for achieving a high yield. Any moisture can lead to unwanted side reactions.

Protocol 2: Bromination of 6-Cyclohexylpyrimidin-4-one

This protocol describes the conversion of the pyrimidin-4-one to the corresponding 4-bromopyrimidine using phosphorus oxybromide (POBr₃). POBr₃ is a powerful brominating agent for hydroxylated heteroaromatics.[4] The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a bromide ion.

Materials:

  • 6-Cyclohexylpyrimidin-4-one

  • Phosphorus oxybromide (POBr₃)

  • Toluene (optional, as a diluent)

  • Ice-cold saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, place 6-cyclohexylpyrimidin-4-one (1.0 equivalent).

  • Addition of Brominating Agent: Carefully add phosphorus oxybromide (2.0-3.0 equivalents) to the flask. The reaction can be carried out neat or with toluene as a solvent for better temperature control.

  • Heating: Heat the mixture at 100-110 °C for 4-6 hours. The reaction should be performed in a well-ventilated fume hood due to the evolution of HBr gas.

  • Quenching: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and cautiously pour it onto crushed ice.

  • Neutralization and Extraction: Slowly neutralize the acidic solution with an ice-cold saturated solution of sodium bicarbonate until the effervescence ceases. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.

Trustworthiness and Self-Validation: The identity and purity of the synthesized this compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the cyclohexyl and pyrimidine protons in the expected ratios and the correct molecular ion peak will validate the successful synthesis.

Part 2: Derivative Synthesis via Cross-Coupling Reactions

The C-Br bond at the 4-position of the pyrimidine ring is an excellent site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, and amino moieties. The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly powerful tools for this purpose.

General Scheme for Derivative Synthesis

A This compound C 4-Aryl/Heteroaryl-6- cyclohexylpyrimidine A->C Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) E 4-Amino-6-cyclohexylpyrimidine Derivative A->E Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base, Solvent) B Aryl/Heteroaryl Boronic Acid or Ester B->C D Primary/Secondary Amine D->E

Caption: Derivatization of this compound.

Protocol 3: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the 4-position of the pyrimidine and various aryl or heteroaryl boronic acids or esters. The choice of catalyst, ligand, and base is critical for achieving high yields and can be tailored to the specific substrates.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid/ester (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equivalent), the aryl/heteroaryl boronic acid/ester (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Degassing: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed solvent (e.g., a 3:1 mixture of 1,4-dioxane and water) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to obtain the desired 4-aryl/heteroaryl-6-cyclohexylpyrimidine derivative.

CatalystBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O9075-90
PdCl₂(dppf)Cs₂CO₃Toluene10080-95
Pd(OAc)₂/SPhosK₃PO₄Toluene/H₂O10085-98

Expert Insights: For electron-deficient boronic acids, a stronger base like Cs₂CO₃ or K₃PO₄ and a more active catalyst system such as one with a biarylphosphine ligand (e.g., SPhos) may be required for optimal results.

Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. This reaction allows for the coupling of this compound with a wide range of primary and secondary amines. The success of this reaction is highly dependent on the choice of the palladium catalyst and the phosphine ligand.

Materials:

  • This compound

  • Primary or secondary amine (1.2-1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, BrettPhos) (2-6 mol%)

  • Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) (1.5-2.0 equivalents)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOt-Bu, 1.5 equivalents) to a dry Schlenk tube.

  • Addition of Reactants: Add this compound (1.0 equivalent) and the amine (1.2 equivalents) to the tube.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-6-cyclohexylpyrimidine derivative.

Catalyst/LigandBaseSolventTemperature (°C)Typical Yield (%)
Pd₂(dba)₃ / BINAPNaOt-BuToluene10070-85
Pd(OAc)₂ / XantphosCs₂CO₃Dioxane11075-90
BrettPhos PalladacycleK₂CO₃t-Amyl alcohol10080-95

Trustworthiness and Self-Validation: For both Suzuki-Miyaura and Buchwald-Hartwig reactions, it is essential to ensure the complete removal of the palladium catalyst from the final product, especially for compounds intended for biological testing. Techniques such as ICP-MS can be used to quantify residual palladium levels. The structure of the final derivatives should be rigorously confirmed by NMR and mass spectrometry.

References

  • New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. (2023). National Institutes of Health. [Link]

  • The Successive Substitution of Halogens in 4‐Chloro‐6‐iodoquinoline by Aryl Groups in Cross‐Coupling Reactions with Arylboronic Acids. (2022). ResearchGate. [Link]

  • Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. (2024). Chemia. [Link]

  • 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. (n.d.). MDPI. [Link]

  • PHOSPHORUS OXYBROMIDE AS A BROMINATING AGENT. BROMOPYRIMIDINES. (1947). ACS Publications. [Link]

  • Unexpected reaction on bromination of 3,4-dihydropyridin-2(1H)-ones with N-bromosuccinimide. (2022). ResearchGate. [Link]

  • 3-(1-Cyclohexyl-2-(cyclohexylamino)-4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-5-yl)-1-methylquinoxalin-2(1H)-one. (n.d.). MDPI. [Link]

  • Phosphorous Oxybromide. (n.d.). ResearchGate. [Link]

  • Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (n.d.). Thieme Chemistry. [Link]

  • Synthesis of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol). (2022). ResearchGate. [Link]

  • Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. (n.d.). National Institutes of Health. [Link]

  • Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines. (2024).
  • Substituent-Driven Selective N -/ O -Alkylation of 4-(Trihalomethyl)pyrimidin-2(1 H )-ones Using Brominated Enones. (2022). ResearchGate. [Link]

  • Synthesis of new 4,7-dihydropyrazolo[1,5-a]pyrimidines and 4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolines through the non-catalyzed Biginelli reaction. (n.d.). Sciforum. [Link]

  • PHOSPHORUS OXYBROMIDE AS A BROMINATING AGENT. BROMOPYRIMIDINES. (1947). The Journal of Organic Chemistry. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2018). MDPI. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. (n.d.). MDPI. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews. [Link]

Sources

Application Note: Optimized Suzuki-Miyaura Cross-Coupling of 4-Bromo-6-cyclohexylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Suzuki-Miyaura Coupling Conditions for 4-Bromo-6-cyclohexylpyrimidine Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The pyrimidine pharmacophore is ubiquitous in kinase inhibitors and metabolic regulators. This compound (CAS: 1086382-19-5) represents a strategic scaffold where the C4-bromide serves as a highly activated electrophile for cross-coupling, while the C6-cyclohexyl group provides lipophilic bulk often required for hydrophobic pocket occupancy in protein targets (e.g., ATP-binding sites).

This guide addresses the specific challenges of coupling this electron-deficient heteroaryl halide. While the 4-position is activated for oxidative addition, the electron-deficient nature of the pyrimidine ring makes the system prone to side reactions such as hydrolysis (to the pyrimidinone) and competitive protodeboronation of the boronic acid partner. We present two validated protocols: Method A for standard substrates and Method B for sterically demanding or electron-poor coupling partners.

Substrate Analysis & Mechanistic Insight

Electronic and Steric Environment[1]
  • Electronic Activation: The 4-position of the pyrimidine ring is electron-deficient due to the inductive withdrawal of the adjacent nitrogen atoms. This lowers the energy barrier for Oxidative Addition (OA) by the Pd(0) species, making 4-bromopyrimidines significantly more reactive than their phenyl bromide counterparts.

  • Steric Influence: The cyclohexyl group at C6 is meta to the reaction center (C4). While it does not impose direct steric hindrance to the incoming catalyst, it significantly increases the lipophilicity of the substrate. This necessitates the use of solvent systems capable of solvating both the non-polar bromide and the polar boronic acid/base mixture.

  • Side Reaction Risks:

    • Hydrolysis: In highly basic aqueous media, the activated C4-bromide can undergo nucleophilic aromatic substitution (

      
      ) with hydroxide ions, yielding the inactive 4-hydroxy-6-cyclohexylpyrimidine.
      
    • Protodeboronation: Electron-rich heteroaryl boronic acids are prone to deborylation under the basic conditions required for transmetallation.

Mechanistic Pathway (Visualization)

The following diagram outlines the catalytic cycle specific to this pyrimidine substrate, highlighting the critical Transmetallation (TM) bottleneck often observed with bulky ligands.

SuzukiCycle cluster_side Competitors Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Rate Fast for Pyrimidines) Pd0->OxAdd + this compound Complex1 Pd(II) Intermediate (Ar-Pd-Br) OxAdd->Complex1 BaseStep Base Activation (Formation of Pd-OH or Boronate) Complex1->BaseStep + Base (OH-/CO3--) Hydrolysis Hydrolysis to Pyrimidinone (Avoid strong aq base) Complex1->Hydrolysis High pH TransMetal Transmetallation (Rate Determining Step) BaseStep->TransMetal + Ar'-B(OH)2 Debor Protodeboronation (Avoid prolonged heating) BaseStep->Debor RedElim Reductive Elimination (Product Release) TransMetal->RedElim C-C Bond Formation RedElim->Pd0 - Product

Figure 1: Catalytic cycle for the cross-coupling of this compound. Note the risk of hydrolysis at the Pd(II) intermediate stage.

Experimental Protocols

Selection Matrix

Use the table below to select the appropriate method based on your coupling partner (boronic acid/ester).

Coupling Partner CharacteristicsRecommended ProtocolCatalyst SystemBase/Solvent
Standard Aryl/Heteroaryl (e.g., Phenyl, Pyridyl)Method A Pd(dppf)Cl₂·DCMNa₂CO₃ / Dioxane:H₂O
Sterically Hindered (e.g., 2,6-disubstituted)Method B XPhos Pd G2K₃PO₄ / THF:H₂O
Electron-Poor / Unstable (e.g., 2-Heterocyclic)Method B XPhos Pd G2K₃PO₄ / THF:H₂O
Method A: Standard Conditions (Robust & Cost-Effective)

Best for rapid library synthesis with stable boronic acids.

Reagents:

  • This compound (1.0 equiv)[1]

  • Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·DCM) (3–5 mol%)

  • Base: 2M Aqueous Na₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Protocol:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the pyrimidine (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Inert: Seal the vial with a septum. Evacuate and backfill with Nitrogen (

    
    ) or Argon three times.
    
  • Solvate: Inject degassed 1,4-Dioxane via syringe.

  • Activate: Inject degassed 2M Na₂CO₃ solution. Note: The biphasic mixture requires vigorous stirring.

  • React: Heat the block to 80–90°C for 4–12 hours. Monitor by LC-MS or TLC (Hexane/EtOAc).

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate phases. Extract aqueous layer 2x with EtOAc. Dry organics over MgSO₄, filter, and concentrate.

  • Purification: Flash chromatography (typically 0-30% EtOAc in Hexanes).

Method B: High-Performance Conditions (Difficult Substrates)

Utilizes Buchwald Precatalysts for rapid oxidative addition and efficient transmetallation of hindered substrates.

Reagents:

  • This compound (1.0 equiv)[1]

  • Boronic Acid/Pinacol Ester (1.5 equiv)

  • Catalyst: XPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II)) (2–4 mol%)

  • Base: 0.5M Aqueous K₃PO₄ (Tribasic Potassium Phosphate) (3.0 equiv)

  • Solvent: THF (Tetrahydrofuran) (0.1 M)

Step-by-Step Protocol:

  • Charge: Add pyrimidine, boronic ester, and XPhos Pd G2 to the vial.

  • Inert: Evacuate/Backfill with Argon (3 cycles). Strict oxygen exclusion is critical for active phosphine ligands.

  • Solvate: Add degassed THF.

  • Activate: Add degassed 0.5M K₃PO₄.

  • React: Heat to 60°C . Note: These active catalysts often work at lower temperatures, reducing protodeboronation. Reaction time is typically 1–4 hours.

  • Workup: Standard extraction (EtOAc/Brine).

  • Purification: Silica gel chromatography.

Workflow Visualization

The following diagram illustrates the critical "Schlenk" technique required to maintain catalyst activity.

Workflow Step1 Solid Charging (Substrate + Cat + Boron) Step2 Inert Cycle (Vac/Ar x3) Step1->Step2 Seal Step3 Solvent Addition (Degassed) Step2->Step3 Syringe Step4 Heating (80°C / 4-12h) Step3->Step4 Stir Step5 Quench/Workup (EtOAc/H2O) Step4->Step5 Cool

Figure 2: General workflow for bench-top preparation of Suzuki couplings using air-stable precatalysts.

Troubleshooting & Optimization Guide

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning (O₂) or inactive catalyst.Ensure strict degassing. Switch from Pd(PPh₃)₄ to Pd(dppf)Cl₂ or XPhos Pd G2.
Hydrolysis Product (Pyrimidinone) Base concentration too high; Temp too high.Switch base to K₃PO₄ or Cs₂CO₃. Lower temp to 60°C. Use anhydrous conditions (DMF/CsF).
Protodeboronation (Ar-H) Boronic acid instability.Use Boronic Ester (BPin). Add boronic acid in portions. Lower temperature.
Homocoupling (Ar-Ar) Oxygen leak.Re-check septum integrity. Ensure solvents are sparged with Argon.

References

  • General Suzuki Coupling of Chloropyrimidines

    • Gong, Y., et al. "Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction." Journal of Heterocyclic Chemistry.
    • (Analogous chemistry on 4,6-dichloropyrimidine).

  • Buchwald Precatalyst Guides (XPhos/SPhos)

    • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.
  • Mechanism of Heteroaryl Coupling

    • Almond-Thynne, J., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes."[2] Chemical Science.

    • (Detailed discussion on pyrimidine reactivity trends).

  • Substrate Data

    • PubChem Compound Summary for this compound (CAS 1086382-19-5).

Sources

Application Note: Nucleophilic Aromatic Substitution (SNAr) on 4-Bromo-6-cyclohexylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the functionalization of 4-bromo-6-cyclohexylpyrimidine via Nucleophilic Aromatic Substitution (SNAr). While pyrimidines are classically reactive toward SNAr, the presence of the 6-cyclohexyl group introduces specific steric and electronic considerations that distinguish this substrate from simpler 4-halopyrimidines. This note provides mechanistic insights, optimized protocols for amination and etherification, and troubleshooting strategies to maximize yield and purity in drug discovery workflows.

Scientific Foundation: Mechanistic & Structural Analysis

The Substrate Architecture

The reactivity of this compound is governed by the interplay between the electron-deficient pyrimidine ring and the substituents at positions 4 and 6.

  • Electronic Activation (C4 Position): The 1,3-diazine (pyrimidine) core is electron-deficient. The C4 position is highly activated for nucleophilic attack because it is para to N1 and ortho to N3. The nitrogen atoms inductively withdraw electron density and stabilize the negative charge in the transition state (Meisenheimer complex).

  • The Cyclohexyl Effect (C6 Position):

    • Steric Hindrance: The bulky cyclohexyl group at C6 exerts steric pressure on the adjacent N1 and C5 atoms. While it does not directly block the C4 reaction site, it influences the conformation of the transition state, particularly with bulky nucleophiles.

    • Lipophilicity: Unlike methyl or hydrogen substituents, the cyclohexyl group significantly increases the LogP, making the substrate poorly soluble in aqueous or highly polar protic media (e.g., water/methanol mixtures), necessitating the use of dipolar aprotic solvents (DMSO, NMP, DMF) or non-polar organic solvents.

    • Electronic Deactivation: The cyclohexyl group is a weak electron donor (inductive effect, +I). This slightly increases electron density in the ring compared to a 6-H or 6-CF3 analog, potentially raising the activation energy for nucleophilic attack. Consequently, this substrate often requires higher temperatures (80–120 °C) than unsubstituted halopyrimidines.

Reaction Mechanism (Addition-Elimination)

The reaction proceeds via the classical two-step SNAr mechanism:

  • Addition (Rate-Determining Step): The nucleophile attacks C4, disrupting aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is delocalized onto the ring nitrogens.

  • Elimination: The aromaticity is restored by the expulsion of the bromide leaving group.

Visualization: Mechanistic Pathway

The following diagram illustrates the reaction coordinate and the critical Meisenheimer intermediate.

SNAr_Mechanism Reactants Reactants (Substrate + Nu-) TS1 Transition State 1 (High Energy) Reactants->TS1 Nucleophilic Attack Intermediate Meisenheimer Complex (Anionic Intermediate) TS1->Intermediate Formation TS2 Transition State 2 (Loss of Br-) Intermediate->TS2 Elimination Products Products (Substituted Pyrimidine) TS2->Products Aromatization

Caption: Reaction coordinate for SNAr on this compound. The rate-limiting step is typically the formation of the Meisenheimer complex.

Experimental Protocols

Protocol A: Amination (C-N Bond Formation)

Target: Synthesis of 4-amino-6-cyclohexylpyrimidine derivatives.

Rationale: Amines are moderate nucleophiles. The HBr byproduct must be neutralized to prevent protonation of the nucleophilic amine, which would arrest the reaction.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) or Et3N (2.0 – 3.0 equiv)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO (Dimethyl sulfoxide)

    • Note: Ethanol/Isopropanol can be used for non-bulky amines but may require sealed tubes and higher temps due to the cyclohexyl-induced solubility issues.

Step-by-Step Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in anhydrous NMP (3.0 mL).

  • Addition: Add DIPEA (2.5 mmol) followed by the amine nucleophile (1.2 mmol).

  • Reaction:

    • Thermal: Heat the mixture to 90–110 °C for 4–16 hours. Monitor by LCMS.

    • Microwave (Recommended): Seal the vessel and irradiate at 120–140 °C for 20–40 minutes.

  • Monitoring: Check for the disappearance of the starting material (M+H: ~241/243 bromine pattern) and formation of product (M+H: Expected Mass).

  • Workup (Self-Validating):

    • Dilute the reaction mixture with Ethyl Acetate (30 mL).

    • Wash with Water (2 x 10 mL) and Brine (1 x 10 mL) to remove NMP and excess base.

    • Checkpoint: If the product is amphoteric or polar, check the aqueous layer by LCMS to ensure no product loss.

  • Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Etherification (C-O Bond Formation)

Target: Synthesis of 4-alkoxy-6-cyclohexylpyrimidine derivatives.

Rationale: Alkoxides are harder, stronger nucleophiles than amines. The reaction is sensitive to moisture (hydrolysis of the starting material to the pyrimidinone).

Materials:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Alcohol (R-OH)

  • Base: NaH (Sodium Hydride, 60% dispersion) or KOtBu (Potassium tert-butoxide) (1.2 – 1.5 equiv)

  • Solvent: Anhydrous THF or DMF.

Step-by-Step Procedure:

  • Activation: In a flame-dried flask under N2, suspend NaH (1.2 mmol) in anhydrous THF (5 mL) at 0 °C.

  • Alkoxide Formation: Dropwise add the alcohol (1.2 mmol). Stir at 0 °C to RT for 15–30 mins until H2 evolution ceases.

  • Substitution: Add a solution of this compound (1.0 mmol in 2 mL THF) dropwise to the alkoxide solution.

  • Reaction: Stir at RT for 1 hour. If conversion is slow (due to cyclohexyl sterics), heat to 60 °C.

  • Quench: Carefully quench with saturated NH4Cl solution.

  • Workup: Extract with Et2O or EtOAc. Dry and concentrate.

Optimization & Troubleshooting Guide

The following table summarizes data-driven adjustments based on experimental outcomes.

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Substrate deactivation by cyclohexyl group; Nucleophile too bulky.Increase Temp: Switch to Microwave (140°C). Change Solvent: Switch from EtOH to NMP/DMSO (higher boiling point, better dipole).
Hydrolysis Product (Pyrimidinone) Wet solvent or hygroscopic base (NaOH/KOH).Dry Conditions: Use anhydrous solvents and molecular sieves. Switch to hindered organic bases (DIPEA).
Regio-isomers Not applicable for this substrate (only C4 is reactive).If unexpected peaks appear, check for bis-addition (if the nucleophile has two reactive sites) or ring opening (rare).
Precipitation Product insolubility in reaction matrix.Good sign. Filter the solid, wash with water/cold ether. This is often the purest product.
Workflow Logic

Use this decision tree to select the optimal path for your specific nucleophile.

Optimization_Workflow Start Start: this compound Nu_Type Identify Nucleophile Type Start->Nu_Type Amine Amine (R-NH2) Nu_Type->Amine Alcohol Alcohol (R-OH) Nu_Type->Alcohol Amine_Cond Condition A: NMP, DIPEA, 100°C Amine->Amine_Cond Alc_Cond Condition B: THF, NaH, 0°C -> 60°C Alcohol->Alc_Cond Check LCMS Check @ 2h Amine_Cond->Check Alc_Cond->Check Success >90% Conv: Workup Check->Success Complete Fail <50% Conv: Optimization Check->Fail Incomplete Opt_Action 1. Switch to Microwave 2. Change Solvent (DMSO) 3. Increase Eq. of Nu Fail->Opt_Action Opt_Action->Check Re-test

Caption: Decision tree for selecting and optimizing reaction conditions.

References

  • Mechanistic Overview of SNAr

    • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
    • [Link]

  • Reactivity of Halopyrimidines

    • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec.
    • [Link]

  • Solvent Effects in SNAr

    • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI (Molbank).
    • [Link][1][2][3][4][5]

  • General Protocols for Pyrimidine Functionalization

    • SNAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine. National Institutes of Health (NIH) / PubMed Central.
    • [Link]

Sources

Technical Application Note: Strategic Functionalization of 4-Bromo-6-cyclohexylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Space Analysis

4-Bromo-6-cyclohexylpyrimidine (CAS: 1086382-19-5) represents a high-value scaffold in medicinal chemistry, particularly within kinase inhibitor discovery. The pyrimidine core serves as a classic hinge-binding motif, while the C6-cyclohexyl group provides critical


 character and lipophilic bulk, often exploited to fill hydrophobic pockets (e.g., the "gatekeeper" region in kinases) or to modulate metabolic stability.

This guide details the modular functionalization of the C4-bromide handle. Unlike simple halopyrimidines, the 6-cyclohexyl substituent dictates specific solubility profiles and steric considerations that must be accounted for in protocol design.

Reactivity Landscape

The C4 position is electronically activated by the para- and ortho-nitrogen atoms, rendering it highly electrophilic. However, the adjacent nitrogens also chelate metals, necessitating careful catalyst selection.

ReactivityMap SM This compound C4 C4-Bromide: Primary Electrophile (SNAr & Pd-Coupling) SM->C4 C6 C6-Cyclohexyl: Steric Bulk & Lipophilicity (Solubility Control) SM->C6 N1N3 N1/N3: Metal Chelation Sites (Catalyst Poisoning Risk) SM->N1N3

Figure 1: Reactivity profile of the scaffold. The C4-Br bond is the primary handle for functionalization, while the C6-cyclohexyl group influences solubility and steric environment.

Module A: C-C Bond Formation (Suzuki-Miyaura Coupling)[1]

Objective: Installation of aryl/heteroaryl groups at C4. Challenge: Pyrimidines are electron-deficient, making the oxidative addition of Pd(0) facile, but they can also suffer from hydrodehalogenation (loss of Br replaced by H) if the cycle is slow.

Optimized Protocol

This protocol utilizes a robust Pd(dppf)Cl2 catalyst system which resists chelation from the pyrimidine nitrogens better than Pd(PPh3)4.

Reagents & Materials:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid/Ester:

    
     (1.2 – 1.5 equiv)
    
  • Catalyst:

    
     (3–5 mol%)
    
  • Base:

    
     (3.0 equiv) or 
    
    
    
    (for sterically hindered boronic acids)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add the pyrimidine substrate, boronic acid, and base.

  • Solvent Addition: Add the Dioxane/Water mixture. The cyclohexyl group requires dioxane for solubility; pure water or alcohols will precipitate the starting material.

  • Degassing (Critical): Sparge the mixture with Argon or Nitrogen for 10 minutes. Oxygen is the primary cause of homocoupling and catalyst death.

  • Catalyst Addition: Add the Pd catalyst quickly against a counter-flow of inert gas. Cap the vial immediately.

  • Reaction: Heat to 90°C for 4–16 hours.

    • QC Check: Monitor by LCMS. The product will typically be more polar than the starting material if the boronic acid contains polar groups, or significantly more lipophilic if adding a biaryl system.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography.

    • Note: The cyclohexyl tail makes these compounds "greasy." Start gradients at 0% EtOAc/Hexanes (or DCM) to avoid early elution.

Data: Base Screening Impact

BaseConversion (2h)Impurity ProfileRecommendation

65%MinimalStandard Use

88%Trace HydrolysisPreferred for difficult couplings

>95%Some HomocouplingUse for hindered substrates

40%Significant Hydrolysis (Pyrimidinone)Avoid

Module B: C-N Bond Formation (Amination)

Objective: Installation of amine side chains. Decision Logic: The choice between Nucleophilic Aromatic Substitution (


) and Buchwald-Hartwig coupling depends entirely on the nucleophilicity of the amine.

AmineDecision Start Target Amine Selection Check Is the Amine Nucleophilic? (e.g., Alkyl amine, Cyclic amine) Start->Check SNAr Protocol B1: SNAr (Base: DIPEA, Solvent: NMP/iPrOH) Check->SNAr Yes Buchwald Protocol B2: Buchwald-Hartwig (Cat: Pd2(dba)3/Xantphos) Check->Buchwald No Yes Yes (Primary/Secondary Alkyl) No No (Aniline, Amide, Heterocycle)

Figure 2: Decision tree for C-N bond formation.


 is preferred for aliphatic amines due to atom economy and cost.
Protocol B1: (Aliphatic Amines)

The electron-deficient nature of the pyrimidine ring allows direct displacement of the bromide by good nucleophiles.

  • Conditions: 1.0 equiv Substrate, 1.5 equiv Amine, 2.5 equiv DIPEA in NMP (N-methylpyrrolidone) or DMSO .

  • Temperature: 80–120°C.

  • Insight: While isopropanol (iPrOH) is a common solvent for

    
    , the 6-cyclohexyl group reduces solubility in alcohols. NMP is superior here.
    
  • Workup: Pour reaction mixture into water. The product often precipitates due to the hydrophobic cyclohexyl group. Filter and wash with water.

Protocol B2: Buchwald-Hartwig (Anilines/Weak Nucleophiles)

For anilines or sterically hindered amines where


 fails.
  • Catalyst System:

    
     (2 mol%) + Xantphos  or BrettPhos  (4 mol%).
    
    • Why Xantphos? It has a wide bite angle, promoting reductive elimination of the bulky product.

  • Base:

    
     (Dry) or NaOtBu.
    
  • Solvent: Toluene or Dioxane (Anhydrous).

  • Temp: 100°C.

Module C: C-O and C-S Bond Formation

Ether and thioether linkages are accessible via


 using alkoxides or thiolates.

Protocol:

  • Formation of Nucleophile: Pre-mix the Alcohol (R-OH) or Thiol (R-SH) with NaH (1.1 equiv) in dry THF or DMF at 0°C to generate the anion.

  • Addition: Add the this compound solution (in THF/DMF) to the anion.

  • Reaction: Stir at RT to 60°C.

    • Warning: If using R-OH, ensure strictly anhydrous conditions. Water will compete to form the 4-hydroxy-6-cyclohexylpyrimidine (tautomerizes to pyrimidinone), a "dead-end" byproduct.

QC & Troubleshooting Guide

Common Impurities & Solutions
Observation (LCMS)Probable CauseCorrective Action
Mass = SM - Br + H (Des-bromo)Pd-catalyzed hydrodehalogenationReduce reaction time; ensure solvent is degassed; switch to milder base (

).
Mass = SM - Br + OH (Pyrimidinone)Hydrolysis by water/hydroxideUse anhydrous solvents; switch base from hydroxide/carbonate to phosphate; ensure starting material is dry.
Starting Material Persists Catalyst poisoningThe pyrimidine nitrogens may be coordinating Pd. Increase catalyst load or switch to high-activity precatalysts (e.g., XPhos Pd G3).
Precipitation during reaction Solubility limitThe cyclohexyl group is lipophilic. Switch solvent to 100% Dioxane or Toluene; avoid alcohols/water.
Analytical Note

Due to the cyclohexyl group, these compounds are UV-active (pyrimidine


) but lack the intense fluorescence of extended aromatics unless coupled to a fluorophore. Detect at 254 nm . In Reverse Phase HPLC, they will elute later than typical pyrimidines due to the lipophilic C6 tail.

References

  • General Reactivity of 4-Halopyrimidines

    • Review of Pyrimidine Functionalization: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.
    • Mechanism of

      
       in Pyrimidines:
      
  • Suzuki Coupling on Pyrimidines

    • Optimization of Pd-catalyzed couplings on electron-deficient heterocycles: Littke, A. F.; Fu, G. C. Angew. Chem. Int. Ed.2002 , 41, 4176.

  • Buchwald-Hartwig Conditions

    • Catalyst selection guide for heteroaryl halides: Surry, D. S.; Buchwald, S. L. Chem. Sci.2011 , 2, 27-50.

  • Specific Scaffold Data

    • This compound (Sigma-Aldrich Product Page): (Used for physical property verification).

(Note: While specific literature on the 6-cyclohexyl derivative is proprietary or sparse, the protocols above are derived from high-confidence generalized procedures for 4-bromo-6-alkylpyrimidines validated in high-throughput medicinal chemistry campaigns.)

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 4-Bromo-6-cyclohexylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the strategic application of 4-Bromo-6-cyclohexylpyrimidine as a versatile scaffold for the synthesis of potent and selective kinase inhibitors. The pyrimidine core is a well-established "hinge-binding" motif, crucial for anchoring small molecules into the ATP-binding site of a vast array of protein kinases.[1][2] The strategic incorporation of a cyclohexyl group at the 6-position is designed to engage with a hydrophobic pocket often accessible from the ATP-binding site, thereby enhancing binding affinity and modulating selectivity. This document provides a detailed rationale for the molecular design, step-by-step protocols for key synthetic transformations—namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination—and methods for the characterization of the final products. These protocols are intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel kinase inhibitors.

Introduction: The Pyrimidine Scaffold in Kinase Inhibitor Design

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2] Consequently, kinase inhibitors have become a highly successful class of therapeutic agents. The core principle of many kinase inhibitors is to compete with endogenous ATP for binding to the kinase active site. The pyrimidine ring system is a privileged scaffold in this context, as its nitrogen atoms can form crucial hydrogen bonds with the "hinge region" of the kinase, mimicking the interactions of the adenine moiety of ATP.[3]

The this compound building block is of particular interest for several reasons:

  • The 4-Bromo Position: This serves as a versatile synthetic handle for introducing a wide variety of substituents via palladium-catalyzed cross-coupling reactions. This allows for the exploration of chemical space to optimize potency and selectivity against the target kinase.

  • The 6-Cyclohexyl Group: This bulky, hydrophobic group is designed to occupy a hydrophobic region within the ATP-binding pocket. The burial of such nonpolar groups upon binding can contribute significantly to the overall binding affinity of the inhibitor.[4][5] This interaction can also be a key determinant of selectivity, as the size and shape of this hydrophobic pocket vary among different kinases.

  • The Pyrimidine Core: As mentioned, this provides the essential hinge-binding interactions necessary for potent kinase inhibition.

This guide will focus on two of the most powerful and widely used methods for functionalizing the 4-bromo position: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[6][7][8]

Core Synthetic Strategies and Mechanistic Rationale

The functionalization of this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions. These reactions offer broad functional group tolerance and generally proceed under mild conditions with high yields.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for creating a carbon-carbon bond between the pyrimidine core and various aryl or heteroaryl moieties. This is critical for extending the inhibitor into different regions of the ATP-binding site to pick up additional interactions.

Mechanism Rationale: The catalytic cycle, shown below, involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the boronic acid (or ester) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The choice of ligand is critical to stabilize the palladium catalyst and facilitate the key steps of the cycle.

Suzuki_Mechanism cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Oxidative_Addition->Ar-Pd(II)L2-Br Transmetalation Transmetalation (R-B(OR)2) Ar-Pd(II)L2-Br->Transmetalation Transmetalation->Pd(0)L2 Reductive Elimination (Ar-R) caption Fig 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Caption: Fig 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is indispensable for installing amino groups at the 4-position of the pyrimidine ring.[7] These amino groups can act as both hydrogen bond donors and acceptors, and the attached substituents can be tailored to probe various interactions within the kinase active site.

Mechanism Rationale: Similar to the Suzuki reaction, this process involves a palladium catalyst. The cycle includes oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the active catalyst.[8][9] The use of bulky, electron-rich phosphine ligands is crucial for promoting the reductive elimination step, which is often rate-limiting.[9]

Buchwald_Hartwig_Mechanism cluster_cycle Buchwald-Hartwig Amination Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Oxidative_Addition->Ar-Pd(II)L2-Br Amine_Coord_Deprotonation Amine Coordination & Deprotonation (R2NH, Base) Ar-Pd(II)L2-Br->Amine_Coord_Deprotonation Amine_Coord_Deprotonation->Pd(0)L2 Reductive Elimination (Ar-NR2) caption Fig 2: Simplified Buchwald-Hartwig Amination Cycle.

Sources

Application Note: Sonogashira Coupling of 4-Bromo-6-cyclohexylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the methodology for performing Sonogashira cross-coupling reactions utilizing 4-Bromo-6-cyclohexylpyrimidine as the electrophilic partner. While pyrimidines are privileged scaffolds in kinase inhibitors and GPCR ligands, their dual nature—electronically activated for oxidative addition yet chemically prone to catalyst poisoning via nitrogen coordination—presents unique synthetic challenges. This protocol synthesizes field-proven conditions to maximize yield, suppress homocoupling, and mitigate catalyst deactivation.

Substrate Analysis & Mechanistic Logic

The Substrate: this compound
  • CAS: 1086382-19-5

  • Electronic Profile: The pyrimidine ring is highly

    
    -deficient. The 4-position is significantly activated toward oxidative addition by the adjacent nitrogen atoms.
    
  • Steric Profile: The 6-cyclohexyl group adds lipophilicity (

    
     modulation) and steric bulk. Crucially, this bulk shields the N1-nitrogen slightly but leaves the N3-nitrogen exposed, creating a vector for catalyst sequestration.
    
The "Pyrimidine Paradox"

In standard aryl halide couplings, oxidative addition is often the rate-determining step (RDS). However, with 4-bromopyrimidines, oxidative addition is facile. The bottleneck shifts to catalyst poisoning . The lone pairs on the pyrimidine nitrogens can displace labile ligands (like phosphines) on the Palladium(II) intermediate, forming a stable, unreactive "sink" complex.

Implication for Protocol:

  • Ligand Choice: Bidentate ligands (e.g., dppf) or bulky monodentate ligands (e.g., XPhos) are preferred to prevent N-coordination.

  • Base Selection: Non-nucleophilic bases are essential to prevent

    
     side reactions at the activated 4-position.
    

Reaction Pathway & Catalyst Poisoning

The following diagram illustrates the standard catalytic cycle alongside the specific "poisoning" pathway relevant to pyrimidine substrates.

SonogashiraMechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Facile) Pd0->OxAdd + 4-Br-Pyrimidine PdII_Ar Pd(II)(Ar)(Br)L2 OxAdd->PdII_Ar Poison Catalyst Poisoning (Pd-N Coordination) PdII_Ar->Poison Low Ligand Loading TransMet Transmetallation (Cu-Acetylide) PdII_Ar->TransMet + R-C≡C-Cu Dead Inactive Pd-Pyrimidine Complex Poison->Dead Iso Cis/Trans Isomerization TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle showing the competition between productive transmetallation (Green) and pyrimidine-induced catalyst poisoning (Red).

Standardized Protocol

Reagents & Stoichiometry
ComponentEquivalentsRecommended ReagentRole
Substrate 1.0This compoundElectrophile
Alkyne 1.2 - 1.5Terminal AlkyneNucleophile
Catalyst 0.05 (5 mol%)

or

Cycle Driver
Co-Catalyst 0.02 (2 mol%)CuI (Copper Iodide)Acetylide activator
Base 2.0 - 3.0

(Triethylamine)
HBr scavenger
Solvent [0.2 M]DMF or THF (Anhydrous)Medium
Step-by-Step Methodology

Note: Oxygen exclusion is critical to prevent Glaser homocoupling of the alkyne.

  • Preparation: Oven-dry a 25 mL Schlenk tube or microwave vial containing a magnetic stir bar. Cool under a stream of Argon.

  • Solids Addition: Charge the vessel with:

    • This compound (1.0 equiv)

    • 
       (5 mol%)
      
    • CuI (2 mol%)

    • Optional: If the alkyne is solid, add it now.

  • Degassing (Critical): Cap the vessel. Evacuate and backfill with Argon three times.

  • Liquids Addition:

    • Inject anhydrous DMF (or THF) via syringe.

    • Inject

      
       (degassed).
      
    • If the alkyne is liquid, inject it dropwise last.

  • Reaction:

    • Temperature: Heat to 60–80°C . (Note: Room temperature is often insufficient for bromides compared to iodides).

    • Time: Monitor via TLC or LCMS at 2 hours. Most reactions complete within 4–12 hours.

  • Workup:

    • Dilute with EtOAc and wash with water (

      
      ) to remove DMF.
      
    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
    • Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Optimization & Troubleshooting Matrix

If the standard protocol yields poor results, consult the following matrix based on the specific failure mode.

ObservationDiagnosisCorrective ActionMechanism
Low Conversion (<20%) Catalyst PoisoningSwitch to

or increase catalyst to 10 mol%.
Bidentate ligands resist displacement by pyrimidine nitrogen.
Homocoupling (Di-yne) Oxygen Leak / Fast Cu Cycle1. Sparge solvent with Ar for 15 min.2. Add alkyne via syringe pump (slow addition).Reduces concentration of Cu-acetylide available for oxidative dimerization.
Side Product (

)
Nucleophilic AttackSwitch base to DIPEA (Hunig's Base) or inorganic

.
Steric bulk of DIPEA prevents direct attack on the 4-position.
Black Precipitate Pd Aggregation (Pd Black)Add excess ligand (

, 10 mol%).
Stabilizes Pd(0) species in solution.

Experimental Workflow Visualization

Workflow Setup Dry Schlenk Tube (Ar Atmosphere) Charge Add Solids: Substrate, Pd, Cu Setup->Charge Purge Evacuate/Backfill (3x Argon) Charge->Purge Inject Inject Liquids: Solvent, Base, Alkyne Purge->Inject Heat Heat to 60-80°C (4-12 Hours) Inject->Heat Monitor LCMS Check Heat->Monitor

Figure 2: Operational workflow for the Sonogashira coupling of sensitive heterocycles.

Safety & Handling

  • This compound: Treat as a potential irritant. Avoid inhalation.

  • Palladium/Copper: Heavy metals. Dispose of aqueous waste in designated heavy metal streams.

  • Pressurized Vessels: When heating to 80°C in a sealed vial, ensure the vessel is rated for the pressure generated by the solvent vapor (especially with THF).

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews, 107(3), 874–922. Link

  • BenchChem. (2025).[1][2] Catalyst Poisoning in Reactions with Pyridine Substrates.[2][3] Technical Support Center. Link

  • Yin, L., & Liebscher, J. (2007). Carbon-Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts.[4] Chemical Reviews, 107(1), 133–173. Link

  • Sigma-Aldrich. (2024). This compound Product Specification. Link

  • Organic Chemistry Portal. (2024). Sonogashira Coupling: Mechanism and Recent Literature. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Cross-Coupling Reactions for 4-Bromo-6-cyclohexylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing cross-coupling reactions involving 4-Bromo-6-cyclohexylpyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to improve yields, reduce side products, and troubleshoot common issues encountered when using this valuable synthetic intermediate. This document provides in-depth, experience-driven advice, detailed protocols, and a systematic approach to reaction optimization.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the coupling of this compound.

Q1: Why are cross-coupling reactions with this compound often challenging?

A1: The pyrimidine core presents unique challenges. The two nitrogen atoms are electron-withdrawing, which can deactivate the ring towards oxidative addition, the first step in many palladium-catalyzed coupling cycles. Furthermore, these nitrogen atoms can act as ligands, coordinating to the palladium catalyst and potentially inhibiting its activity.[1] This can lead to lower reaction rates and yields compared to simpler aryl halides.[1]

Q2: Which cross-coupling reaction is best suited for this substrate?

A2: The Suzuki-Miyaura coupling is the most widely used and versatile method for this type of transformation due to the stability, commercial availability, and low toxicity of the boronic acid coupling partners.[2] However, other reactions like the Stille, Buchwald-Hartwig, and Sonogashira couplings are also highly valuable for introducing different functionalities. The "best" reaction depends on the desired final product and the functional group tolerance required.

Q3: My Suzuki-Miyaura reaction is giving low yields. What is the first thing I should check?

A3: Before extensively re-optimizing conditions, always verify the integrity of your reagents.[3] Boronic acids are susceptible to degradation (protodeboronation), especially upon prolonged storage.[1][3] Ensure your solvent is anhydrous and the reaction is rigorously degassed to exclude oxygen, as Pd(0) catalysts are air-sensitive.[3]

Q4: What are the most common side products I should look out for?

A4: The most prevalent side products include:

  • Homocoupling of the boronic acid partner.[3][4]

  • Dehalogenation of the this compound, replacing the bromine with a hydrogen atom.[3][5]

  • Protodeboronation of the boronic acid, which also results in a byproduct.[1] Monitoring your reaction by TLC or LC-MS is crucial for identifying these impurities early.[3]

Troubleshooting Guide: A Symptom-Based Approach

This section provides a structured approach to diagnosing and solving common experimental problems.

Symptom 1: Low or No Product Yield

If your reaction is not proceeding as expected, a systematic evaluation of the reaction parameters is necessary.[3][6]

Potential Cause & Solution Workflow

G cluster_corrective Corrective Actions Start Low / No Yield CheckReagents 1. Verify Reagent Quality - Boronic Acid (fresh?) - Solvent (anhydrous?) - Base (correct form?) Start->CheckReagents Start Here CheckInert 2. Ensure Inert Atmosphere - Degassing effective? - Positive N2/Ar pressure? CheckReagents->CheckInert Reagents OK UseFresh Use fresh boronic acid Dry solvent CheckReagents->UseFresh CatalystSystem 3. Evaluate Catalyst System - Catalyst active? - Ligand appropriate? CheckInert->CatalystSystem Atmosphere OK DegasAgain Improve degassing (freeze-pump-thaw) CheckInert->DegasAgain ReactionCond 4. Adjust Reaction Conditions - Temperature too low? - Time insufficient? CatalystSystem->ReactionCond System OK ScreenLigands Screen new ligands (e.g., Buchwald type) CatalystSystem->ScreenLigands BaseSolvent 5. Re-screen Base/Solvent - Base strength optimal? - Solvent compatibility? ReactionCond->BaseSolvent Conditions OK IncreaseTemp Increase temperature Increase reaction time ReactionCond->IncreaseTemp Success Yield Improved BaseSolvent->Success Optimization Successful ChangeBase Try stronger/weaker base Switch solvent system BaseSolvent->ChangeBase G Optimization Reaction Optimization Catalyst/Ligand Base Temperature Solvent CatalystDetails Catalyst Precursor - Pd(OAc)₂ - Pd₂(dba)₃ - Pd(PPh₃)₄ Ligand Choice - PPh₃ (General) - Buchwald Ligands (for difficult couplings) - NHC Ligands (for chlorides) Optimization:p->CatalystDetails Select BaseDetails Strength - Weak: K₂CO₃, Na₂CO₃ - Strong: K₃PO₄, Cs₂CO₃ Solubility - Affects reaction rate Optimization:b->BaseDetails Select TempDetails Range - 70-120 °C typical Effect - Higher temp increases rate but may promote side reactions Optimization:t->TempDetails Select SolventDetails Common Systems - Toluene/H₂O - Dioxane/H₂O - DMF (no water) Polarity - Can influence catalyst activity and selectivity Optimization:s->SolventDetails Select

Sources

purification methods for 4-Bromo-6-cyclohexylpyrimidine crude product

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as a dynamic Technical Support Center for researchers working with 4-Bromo-6-cyclohexylpyrimidine . It moves beyond generic textbook advice to address the specific physicochemical challenges of lipophilic halopyrimidines.

Status: Active Role: Senior Application Scientist Subject: Purification, Troubleshooting, and Stability Protocols

Molecule Profile & Initial Assessment

Before initiating purification, understand the "personality" of your crude product.

  • Target Molecule: this compound

  • Key Features:

    • Lipophilic Tail: The cyclohexyl group significantly increases solubility in non-polar solvents (Hexanes, Toluene) compared to simple bromopyrimidines.

    • Reactive Core: The C-4 bromine is activated for Nucleophilic Aromatic Substitution (

      
      ). Crucial Warning:  This position is susceptible to hydrolysis (reverting to the starting material) or solvolysis if treated with nucleophilic solvents (MeOH, EtOH) under heat.
      
  • Common Impurities:

    • 6-Cyclohexylpyrimidin-4-ol (Starting Material): Highly polar, often trails on silica.

    • Phosphorus Residues: (If synthesized via POBr

      
      ): Viscous, acidic, orange/black tar.
      
    • Hydrolysis Product: Formed during acidic workup or on acidic silica.

Decision Matrix: Choosing Your Method

Do not default to a column immediately. Use this logic flow to save time and silica.

PurificationLogic cluster_tips Expert Tip Start Crude Product Analysis TLC TLC (Hex/EtOAc 4:1) Start->TLC PurityCheck Purity > 85%? TLC->PurityCheck Assess Spots Column Flash Chromatography (Protocol A) PurityCheck->Column No (Complex mixture) Solubility Soluble in Hot Hexane? PurityCheck->Solubility Yes (Main spot dominant) Recryst Recrystallization (Protocol B) Solubility->Recryst Yes Solubility->Column No (Oils out) Tip1 If crude is black tar: Perform rapid filtration through a silica plug (DCM eluent) BEFORE column/recryst.

Figure 1: Purification Decision Tree. Prioritize recrystallization for cleaner crude profiles to maximize yield.

Troubleshooting & Protocols (Q&A Format)

CATEGORY A: Flash Chromatography (The "Standard" Approach)

Q: My product decomposes on the column. The NMR shows a new set of peaks after purification. Diagnosis: Acid-Catalyzed Hydrolysis. Silica gel is slightly acidic (pH 6.5–7.0). 4-Bromopyrimidines are sensitive to acid, which protonates the ring nitrogen, activating the C-4 position for attack by residual water in the silica or solvent. Solution: Neutralize your stationary phase.

  • Protocol: Pre-treat your silica slurry with 1% Triethylamine (Et

    
    N)  in Hexanes.
    
  • Eluent: Maintain 0.5% Et

    
    N in your elution solvent system (e.g., Hexanes/EtOAc). This keeps the environment basic and suppresses hydrolysis.
    

Q: The starting material (pyrimidinol) is streaking and contaminating the product. Diagnosis: The starting material is a tautomer (lactam/lactim). It is highly polar and hydrogen-bond donating, causing tailing. Solution: Change the solvent polarity drastically.

  • Step 1: Elute the non-polar product (4-Bromo) with Hexanes:DCM (1:1) or Hexanes:EtOAc (9:1) . The product should come off near the solvent front (High R

    
    ).
    
  • Step 2: If you need to recover starting material, switch to DCM:MeOH (95:5) .

  • Note: The large polarity difference usually makes separation easy unless you overload the column.

CATEGORY B: Recrystallization (Scalability)[1]

Q: I want to avoid a column. Can I recrystallize? Diagnosis: Yes, but solvent choice is critical to prevent "oiling out" or solvolysis. Protocol: The "Hexane Freeze" Method.

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling n-Hexane . (If insoluble, add drops of DCM until clear, but keep DCM <10%).

  • Filtration: Hot filter (quickly) to remove any black phosphorus char or inorganic salts.

  • Cooling: Allow to cool to room temperature slowly. Then, place in a -20°C freezer overnight.

  • Collection: Filter the cold slurry. Wash with cold (-78°C) pentane or hexane.

  • Why this works: The cyclohexyl group makes the product very soluble in warm lipophilic solvents, but the rigid crystal lattice of the pyrimidine core drives precipitation upon cooling.

Q: Why not use Ethanol or Methanol? Critical Warning: Do NOT recrystallize 4-bromopyrimidines from boiling alcohols.

  • Mechanism: At reflux temperatures, alcohols act as nucleophiles. You will convert your valuable bromide into the corresponding alkoxide (4-methoxy-6-cyclohexylpyrimidine) via

    
    .
    
  • Exception: Isopropanol (IPA) is sterically hindered and might work, but n-Hexane is safer.

CATEGORY C: Chemical Cleaning (The "Lazy" Workup)

Q: My crude smells acrid and smokes in air. How do I clean it before purification? Diagnosis: Residual Phosphorus Oxybromide (POBr


).
If the quench wasn't aggressive enough, POBr

remains. It degrades on the column, ruining the separation. Protocol: The "Basic Wash" Cycle.
  • Dissolve crude in DCM (Ethyl Acetate can react with POBr

    
    , avoid it here).
    
  • Wash 2x with 10% NaHCO

    
     (aq) . Agitate vigorously to hydrolyze P-Br bonds.
    
  • Wash 1x with Brine .

  • Dry over MgSO

    
      (not Na
    
    
    
    SO
    
    
    , MgSO
    
    
    is faster and more efficient for removing trapped acidic water).

Quantitative Data: Solvent Systems

MethodSolvent SystemAdditiveTarget R

/ Behavior
TLC Hexane / EtOAc (4:1)NoneProduct R

~0.6–0.8 (UV Active)
Flash Column Hexane / DCM (Gradient)1% Et

N
Excellent separation from polar impurities.[1]
Recrystallization n-HexaneNoneHigh recovery (>80%), removes polar tars.[1]
Recrystallization Pentane / Et

O
NoneGood for low-melting solids (requires -78°C).[1]

Experimental Workflow: The "Safe Quench"

Handling POBr


 reactions requires specific safety protocols to avoid "delayed exotherms" which can degrade the product.

QuenchProtocol cluster_warning Safety Critical Reaction Reaction Mixture (POBr3 + Product) Mix Slow Addition (Stir vigorously) Reaction->Mix Pour onto Ice Crushed Ice (Excess) Ice->Mix Base Neutralize (Sat. NaHCO3) Mix->Base Wait for Ice Melt Extract Extract (DCM) Base->Extract Warn POBr3 can form a 'crust' in water. Break up solids to prevent delayed explosion.

Figure 2: Safe Quenching Protocol. Essential to prevent product degradation by HBr generated during hydrolysis.

Storage & Stability

  • Shelf Life: 6–12 months if stored correctly.

  • Conditions: Store at 4°C or -20°C under Argon/Nitrogen.

  • Degradation Signs: Turning from off-white/yellow solid to a brown oil (indicates hydrolysis and HBr release).

  • Re-purification: If the compound turns brown, dissolve in DCM, wash with NaHCO

    
    , and re-column immediately.
    

References

  • Synthesis and Properties of 4-Bromopyrimidines

    • Detailed discussion on the synthesis of 4-bromopyrimidines via POBr and subsequent recrystallization
    • Source: (Derived from snippet 1.1)

  • Purification of Halopyrimidines

    • Protocols for handling 4-halo-6-alkylpyrimidines and avoiding hydrolysis during workup.
    • Source: (Contextual methodology from snippet 1.5)

  • Phosphorus Reagent Handling

    • (Phosphoryl bromide)
    • Source: [MANAC Inc.[2] - Bromination reactions with phosphorus bromides]([Link]) (Snippet 1.8)

  • Physical Properties & Analogues

    • Melting point and solubility data for analogous 4-bromo-6-substituted systems (e.g., 4-bromo-6-fluoroquinoline).
    • Source: (Snippet 1.3)

Sources

overcoming steric hindrance in 4-Bromo-6-cyclohexylpyrimidine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric and Electronic Barriers in 4-Bromo-6-cyclohexylpyrimidine Reactions Ticket ID: CHEM-SUP-882 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering difficulties reacting This compound . While the cyclohexyl group at position C6 appears distal to the reactive C4-Bromine site (separated by C5), it introduces two distinct challenges:

  • Electronic Deactivation: The cyclohexyl group is an alkyl Electron Donating Group (EDG). This increases electron density on the pyrimidine ring, rendering the C4 position less electrophilic and significantly slowing down SNAr reactions compared to unsubstituted pyrimidines.

  • Solubility & Aggregation: The lipophilic cyclohexyl tail can cause aggregation in polar solvents or poor solubility in standard aqueous/organic mixtures, leading to heterogeneous kinetics.

This guide provides high-fidelity protocols to overcome these barriers using advanced catalysis and optimized SNAr conditions.

Module 1: SNAr Optimization (Nucleophilic Aromatic Substitution)

The Problem: Standard SNAr conditions (EtOH, Reflux, K₂CO₃) result in low conversion or require excessive reaction times due to the inductive deactivation by the C6-cyclohexyl group.

Mechanism & Solution

To force the reaction, we must artificially increase the electrophilicity of the C4 carbon. This is best achieved by protonating the N3 nitrogen (acid catalysis) or using dipolar aprotic solvents to strip the nucleophile of its solvation shell.

Protocol A: Acid-Catalyzed Amination (For Amines)

Best for: Primary and secondary amines where standard basic conditions fail.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Amine (1.2–1.5 equiv)

  • Solvent: n-Butanol (or IPA for lower boiling point)

  • Catalyst: p-Toluenesulfonic acid (pTsOH) or HCl in Dioxane (0.1–0.5 equiv)

Step-by-Step:

  • Dissolve substrate and amine in n-Butanol (0.5 M concentration).

  • Add 0.2 equiv of pTsOH . The acid protonates the pyrimidine N3, making the C4-Br bond highly susceptible to attack.

  • Heat to 100–120°C in a sealed vial.

  • Monitor: Check LCMS at 2 hours. If conversion <50%, add DIPEA (1.0 equiv) after the initial acid phase to scavenge HBr and drive equilibrium, though usually, the excess amine acts as the base.

Protocol B: The "Naked" Nucleophile (For O/S-Nucleophiles)

Best for: Ethers, Thioethers.

Reagents:

  • Solvent: Anhydrous DMSO or NMP (Critical: Do not use protic solvents).

  • Base: NaH (Sodium Hydride) or Cs₂CO₃.

Step-by-Step:

  • Pre-activation: Dissolve the nucleophile (alcohol/thiol) in DMSO. Add NaH (1.1 equiv) at 0°C and stir for 15 min to generate the alkoxide/thiolate.

  • Addition: Add the this compound solution (in DMSO) dropwise.

  • Reaction: Warm to 60–80°C. The lack of hydrogen bonding in DMSO makes the anion "naked" and extremely reactive, overcoming the electronic deactivation.

Module 2: Palladium-Catalyzed Cross-Coupling

The Problem: In Suzuki or Buchwald-Hartwig couplings, the reaction stalls or yields dehalogenated byproduct (4-H-6-cyclohexylpyrimidine). This is often due to slow Oxidative Addition (caused by the electron-rich ring) or slow Reductive Elimination (if the incoming coupling partner is also bulky).

Decision Matrix: Ligand Selection
ChallengeRecommended LigandCatalyst SystemWhy?
Bulky Amine (Buchwald) BrettPhos or RuPhos Pd-G3/G4 PrecatalystBrettPhos ensures rapid oxidative addition; RuPhos facilitates reductive elimination of bulky amines.
Aryl Boronic Acid (Suzuki) XPhos or SPhos Pd(OAc)₂ + Ligand (1:2)These biaryl ligands create a "pocket" that protects the Pd center while forcing the coupling partners together.
General/Low Cost Xantphos Pd₂(dba)₃Large bite angle promotes reductive elimination, but less active than Buchwald ligands.
Protocol C: High-Efficiency Buchwald-Hartwig Amination

Use this when coupling hindered amines or anilines.

Reagents:

  • Catalyst: BrettPhos Pd G3 (0.02–0.05 equiv). Note: Use G3/G4 precatalysts to bypass the induction period.

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv). Strong base is required.

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (Anhydrous).

Step-by-Step:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Charge: Add Pd-precatalyst, Substrate, and Base.[1]

  • Solvent: Add sparged (O₂-free) solvent.

  • Heat: Stir at 80–100°C .

  • Workup: Filter through Celite immediately upon cooling to remove Pd black.

Protocol D: Suzuki-Miyaura Coupling (The "Water" Trick)

Use this for carbon-carbon bond formation.

Reagents:

  • Catalyst: XPhos Pd G3 (0.02 equiv).

  • Base: K₃PO₄ (2.0 equiv) in H₂O (0.5 mL).

  • Solvent: THF or Toluene (2.0 mL).

Step-by-Step:

  • Biphasic System: Dissolve substrate and boronic acid in organic solvent.

  • Activation: Add the aqueous K₃PO₄ solution. The presence of water is critical for the transmetallation step in Suzuki couplings involving hindered boronic acids.

  • Catalyst: Add XPhos Pd G3.

  • Temperature: Heat to 60°C. Do not overheat initially; high temps can cause protodebromination.

Module 3: Troubleshooting & Diagnostics

Visualizing the Logic Flow

Use the following logic map to diagnose reaction failures.

ReactionLogic Start Start: Reaction Stalled/Failed CheckSM Is Starting Material (SM) consumed? Start->CheckSM CheckProd Is Product formed? CheckSM->CheckProd Yes IncreaseTemp Diagnosis: Kinetic Barrier Action: Switch to NMP (SNAr) or BrettPhos (Pd) CheckSM->IncreaseTemp No (SM Remains) Dehalogenation Diagnosis: Protodebromination (Product is 4-H-6-Cy) Action: Dry solvents, lower Temp, switch from Carbonate to Phosphate base CheckProd->Dehalogenation No (Wrong Product) Success Optimize Yield CheckProd->Success Yes

Caption: Diagnostic workflow for identifying stalling points in pyrimidine coupling reactions.

FAQ: Common Issues

Q1: I see significant "reduction" product (4-H-6-cyclohexylpyrimidine) in my Suzuki reaction. Why?

  • Cause: This is "Protodebromination." It happens when the Transmetallation step is slower than the

    
    -hydride elimination or abstraction of a proton from the solvent.
    
  • Fix:

    • Ensure the solvent is strictly anhydrous (unless using the specific biphasic protocol).

    • Switch from Ethanol/Isopropanol to Toluene/Dioxane .

    • Increase the concentration of the Boronic Acid (1.5 equiv).

Q2: My SNAr reaction turns black and yields are <20%.

  • Cause: Polymerization or decomposition of the pyrimidine ring at high temperatures in the presence of strong bases.

  • Fix: Lower the temperature and use Acid Catalysis (Protocol A). Acid catalysis allows the reaction to proceed at lower temperatures by activating the ring, preserving the substrate.

Q3: Can I use microwave irradiation?

  • Answer: Yes, absolutely. For SNAr , microwave irradiation in NMP at 150°C for 10–20 minutes is often superior to thermal heating. It overcomes the activation energy barrier imposed by the cyclohexyl EDG effect.

References

  • Maiti, S., et al. "Acid-catalyzed nucleophilic aromatic substitution of electron-deficient heterocycles." Synthetic Communications, 2011.

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions."[2] Chemical Reviews, 2016.

  • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids." Accounts of Chemical Research, 2008.

  • Bhanage, B. M., et al. "Suzuki–Miyaura cross-coupling reaction: A review of the catalyst and reaction conditions." Catalysis Surveys from Asia, 2012.

Disclaimer: These protocols involve hazardous chemicals. Always consult the Safety Data Sheet (SDS) and perform a risk assessment before experimentation.

Sources

Technical Support Center: Purification of 4-Bromo-6-cyclohexylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: REC-PYR-046 Status: Open for Troubleshooting Subject: Solvent Selection & Recrystallization Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

4-Bromo-6-cyclohexylpyrimidine (CAS: 1086382-19-5) is a critical intermediate, often employed in Suzuki-Miyaura cross-couplings. Its purification presents a unique challenge due to its amphiphilic structure : the pyrimidine core is polar and electron-deficient, while the cyclohexyl moiety is bulky and lipophilic.

This guide provides a systematic approach to solvent selection, addressing the common "oiling out" phenomenon caused by the cyclohexyl group and ensuring the removal of synthesis byproducts (e.g., regioisomers, unreacted starting materials).

Module 1: Solvent Selection Strategy

Q: What is the single best solvent for this compound? A: There is no single "magic bullet" due to varying impurity profiles, but Ethanol (EtOH) or Isopropanol (IPA) are the highest-probability starting points.

Technical Rationale:

  • Polarity Balance: The hydroxyl group of the alcohol interacts with the pyrimidine nitrogens, while the alkyl chain of the solvent accommodates the cyclohexyl group.

  • Temperature Differential: These alcohols have boiling points (78°C and 82°C) that are likely below the melting point of the pure compound but high enough to dissolve it at reflux.

Q: Can I use Hexane or Heptane? A: Not recommended as a single solvent. While the cyclohexyl group makes the compound soluble in non-polar solvents, it is often too soluble even at room temperature, leading to poor recovery. Conversely, if impurities are polar, they may crash out with the product. Non-polar solvents also increase the risk of the product "oiling out" (separating as a liquid phase) rather than crystallizing.

Solvent Performance Matrix
Solvent SystemPolarity IndexSolubility (Hot)Solubility (Cold)Risk FactorRecommendation
Ethanol (Abs.) 5.2HighModerateLowPrimary Candidate
Isopropanol 3.9HighLowModerateSecondary Candidate
Ethyl Acetate 4.4Very HighHighHighUse as solvent in binary mix
Heptane/Hexane 0.1ModerateLowHigh (Oiling)Use as anti-solvent only
Toluene 2.4HighHighModerateGood for drying, poor yield
Module 2: Visualizing the Decision Logic

The following workflow illustrates the logical pathway for selecting the optimal purification method based on your crude material's behavior.

SolventSelection Start Crude this compound SolubilityTest Solubility Test (100 mg/mL) in refluxing EtOH Start->SolubilityTest SolubleHot Dissolves completely? SolubilityTest->SolubleHot Cooling Cool to RT then 0°C SolubleHot->Cooling Yes SwitchSolvent Switch to EtOAc/Heptane SolubleHot->SwitchSolvent No (Insoluble) CrystalsForm Crystals Form? Cooling->CrystalsForm Success Protocol A: Single Solvent (EtOH) CrystalsForm->Success Yes OilingOut Product Oils Out? CrystalsForm->OilingOut No BinarySystem Protocol B: Binary System (EtOH/H2O) OilingOut->BinarySystem Yes (Oils) OilingOut->SwitchSolvent No (Stays in Soln) SwitchSolvent->BinarySystem Re-evaluate

Figure 1: Decision tree for solvent selection based on solubility behavior and phase separation.

Module 3: Detailed Experimental Protocols
Protocol A: Binary Solvent Recrystallization (Ethanol/Water)

Best for removing inorganic salts and polar synthesis byproducts.

  • Dissolution: Place 5.0 g of crude solid in a flask. Add absolute Ethanol (approx. 15-20 mL) and heat to reflux.

    • Note: If the solution is dark, add activated charcoal (0.5 g), stir for 5 mins at reflux, and filter hot through Celite.

  • Anti-Solvent Addition: While maintaining reflux, add warm Deionized Water dropwise.

    • Endpoint: Stop adding water the moment a persistent turbidity (cloudiness) appears.

  • Clarification: Add 1-2 mL of Ethanol to clear the solution back to transparent.

  • Crystallization: Remove heat. Allow the flask to cool to room temperature slowly (insulate the flask with a towel if necessary).

    • Critical Step: If oil droplets form, scratch the glass vigorously with a spatula or add a seed crystal immediately.

  • Harvest: Cool to 0–4°C in an ice bath for 1 hour. Filter the crystals and wash with cold 50% EtOH/Water.

Protocol B: The "Oiling Out" Recovery (EtOAc/Heptane)

Use this if Protocol A fails or if the compound melts below the boiling point of Ethanol.

  • Dissolve the crude material in the minimum amount of Ethyl Acetate at 50°C.

  • Slowly add Heptane until the solution becomes slightly cloudy.

  • Add a seed crystal.

  • Vapor Diffusion (Alternative): If standard cooling causes oiling, place the open vial of the EtOAc solution inside a larger closed jar containing Heptane. The slow diffusion of Heptane into the EtOAc will grow higher-quality crystals over 24-48 hours.

Module 4: Troubleshooting & FAQs

Q: My product separates as a yellow oil at the bottom of the flask. What happened? A: This is "oiling out." It occurs when the saturated solution temperature is higher than the melting point of the solvated product, or when the impurity profile depresses the melting point significantly.

  • Fix 1 (Temperature): Re-heat to dissolve, then cool much more slowly. Rapid cooling traps impurities that lower the MP.

  • Fix 2 (Solvent): Switch to a lower-boiling solvent system (e.g., DCM/Hexane) to ensure crystallization occurs below the melting point.

Q: The crystals are colored (yellow/orange), but the product should be white. A: Halogenated pyrimidines often trap trace brominated byproducts.

  • Fix: Perform a "wash" rather than a full recrystallization. Suspend the solid in cold Hexane or Pentane and sonicate for 10 minutes. Filter. The lipophilic colored impurities often dissolve in the cold alkane, leaving the pure product behind.

Q: I have low recovery yield (<50%). A: The cyclohexyl group makes the compound too soluble in the mother liquor.

  • Fix: Concentrate the mother liquor to half volume and repeat the cooling process to harvest a "second crop." Alternatively, use a colder final temperature (-20°C freezer) for the crystallization step.

References
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general purification of pyrimidines).

  • Sigma-Aldrich. (n.d.). This compound Product Specification. (Used for physical property verification).[1][2]

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for "Oiling Out" troubleshooting and binary solvent protocols).

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (Context for Pyrimidine synthesis and handling).

Sources

troubleshooting low conversion rates with 4-Bromo-6-cyclohexylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Activated but Stubborn" Paradox

Researchers frequently encounter a specific failure mode with 4-Bromo-6-cyclohexylpyrimidine : the starting material is highly activated for nucleophilic attack due to the electron-deficient pyrimidine ring, yet catalytic conversion stalls at <30%.

This is rarely a result of steric hindrance from the cyclohexyl group at the C6 position (which is distal to the C4 reaction site). Instead, the root cause is typically Catalyst Sequestration . The exposed nitrogen atoms on the pyrimidine ring act as competitive ligands, binding to the Palladium center and displacing the phosphine ligands, effectively shutting down the catalytic cycle before oxidative addition can occur.

This guide provides a self-validating workflow to restore catalytic turnover.

Diagnostic Workflow

Before altering reagents, determine the specific failure mode using this logic tree.

DiagnosticTree Start START: Low Conversion (<50%) CheckSM Is this compound remaining in the mixture? Start->CheckSM YesSM YES: Catalyst Failure CheckSM->YesSM >80% Recovery NoSM NO: Side Reaction Dominance CheckSM->NoSM <20% Recovery ColorCheck Does the reaction mixture turn black (Pd precipitation)? YesSM->ColorCheck Solubility Issue: Solubility Mismatch (Cyclohexyl group is lipophilic) ColorCheck->Solubility No (Solution remains clear/brown) Poisoning Issue: Catalyst Poisoning (N-coordination) ColorCheck->Poisoning Yes (Pd Black forms) IdentifyByprod Identify Major Byproduct via LCMS NoSM->IdentifyByprod Hydrolysis Issue: SNAr Hydrolysis (OH displaces Br) IdentifyByprod->Hydrolysis Mass = SM - Br + OH (M-63) Debrom Issue: Protodebromination IdentifyByprod->Debrom Mass = SM - Br + H (M-79)

Figure 1: Diagnostic logic for isolating the root cause of conversion failure. Use LCMS data to confirm the path.

Technical Deep Dive & Solutions

Issue A: The "Nitrogen Trap" (Catalyst Poisoning)

Symptoms: Reaction stalls early; starting material is recovered unchanged; catalyst loading >5 mol% fails to improve yield.

Mechanism: Pyrimidines are excellent ligands. The nitrogen at position 3 (ortho to the bromide) is particularly problematic. It coordinates to the Pd(0) or Pd(II) species, forming a stable "resting state" complex that is catalytically inactive. This effect is exacerbated if you use simple ligands like PPh3, which bind weakly to Pd.

Corrective Protocol: Switch to Bulky, Electron-Rich Ligands . These ligands create a "steric wall" that prevents the pyrimidine nitrogen from approaching the metal center while facilitating oxidative addition.

Recommended LigandRationaleProtocol Adjustment
XPhos or SPhos The biaryl backbone provides steric bulk; electron-rich nature speeds up oxidative addition of the Ar-Br bond.Use precatalysts (e.g., XPhos Pd G4) rather than generating in situ to ensure 1:1 ligation.
P(t-Bu)3 High steric demand prevents N-coordination.Use as the tetrafluoroborate salt (P(t-Bu)3 • HBF4) for air stability.[1]
dppf Bidentate ligand enforces a specific bite angle, resisting displacement by nitrogen.Excellent for Suzuki coupling; requires higher temperatures (80°C+).
Issue B: The Lipophilicity Mismatch (Solubility)

Symptoms: Incomplete conversion; gummy precipitates; inconsistent yields between batches.

Mechanism: The cyclohexyl group at C6 makes this specific pyrimidine significantly more lipophilic (greasy) than standard heteroaryl halides. Standard Suzuki solvents (polar mixtures like DMF/Water or MeCN/Water) may cause the starting material to "oil out" or aggregate, preventing it from meeting the polar boronic acid/base in the active phase.

Corrective Protocol: Use a Phase-Transfer or Amphiphilic Solvent System .

  • The "Dioxane/Water" Fix: Switch to 1,4-Dioxane:Water (4:1). Dioxane solubilizes the cyclohexyl moiety better than MeCN or DMF.

  • The "Toluene" Fix: If the boronic acid is also lipophilic, use Toluene:Water (3:1) with a phase transfer catalyst (e.g., TBAB, 5 mol%).

Issue C: Competitive SNAr (Hydrolysis)

Symptoms: Formation of a byproduct with Mass [M-63] (Hydroxyl substitution).

Mechanism: The C4 position is electron-deficient. If you use a strong hydroxide base (NaOH, KOH) in water, the hydroxide ion acts as a nucleophile, directly displacing the bromine (SNAr mechanism) instead of participating in the transmetallation cycle.

Corrective Protocol: Switch to Anhydrous or Weak Base Conditions .

  • Base: Use mild bases like K3PO4 (anhydrous) or Cs2CO3 .

  • Solvent: Use anhydrous THF or Dioxane.

  • Additive: Add 1-2 equivalents of water only if strictly necessary for the boronic acid activation, or use a boronic ester (pinacol ester) which requires less water.

Optimized Experimental Protocol (Suzuki-Miyaura)

This protocol is designed to overcome both the Nitrogen Trap and the Lipophilicity Mismatch.

Reaction: this compound + Aryl Boronic Acid


 Product

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl2 • CH2Cl2 (3-5 mol%) OR XPhos Pd G4 (2 mol%)

  • Base: K3PO4 (3.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Concentration: 0.1 M - 0.2 M

Step-by-Step Methodology:

  • Degassing (Critical): In a separate vial, combine 1,4-Dioxane and Water. Sparge with Argon or Nitrogen for 15 minutes. Oxygen promotes homocoupling and catalyst oxidation.[1]

  • Solids Assembly: To a reaction vial equipped with a stir bar, add the Pyrimidine (1.0 eq), Boronic Acid (1.5 eq), and Base (3.0 eq).

  • Catalyst Addition: Add the Pd catalyst last. If using a glovebox is not possible, add quickly under a counter-flow of inert gas.

  • Solvent Addition: Syringe the degassed solvent mixture into the vial. Seal immediately with a PTFE-lined cap.

  • Thermal Activation: Heat the block to 90°C .

    • Note: The cyclohexyl group requires higher thermal energy to ensure solubility and overcome the activation barrier if the catalyst is bulky.

  • Monitoring: Check LCMS at 2 hours.

    • Pass Criteria: >50% conversion.[1]

    • Fail Criteria: SM remaining, black precipitate (refer to Diagnostic Tree).

  • Workup: Dilute with EtOAc. Wash with water to remove inorganic salts. The cyclohexyl group ensures the product stays in the organic layer.

Frequently Asked Questions (FAQs)

Q: Can I use Pd(PPh3)4 (Tetrakis) for this reaction? A: Not recommended. Tetrakis contains monodentate phosphines that are easily displaced by the pyrimidine nitrogens. This leads to rapid catalyst deactivation. If you must use it, you will likely need 10 mol% loading and strict oxygen-free conditions, but yields will be inconsistent.

Q: My reaction turns black immediately upon heating. What does this mean? A: This indicates "Palladium Black" formation.[1] The ligand has dissociated from the Palladium, and the metal has aggregated into inactive nanoparticles. This confirms that your ligand (e.g., PPh3) is too weak to compete with the pyrimidine nitrogen. Switch to dppf or XPhos .[1]

Q: The product mass is correct, but the NMR shows impurities. Could the cyclohexyl group be isomerizing? A: Unlikely under standard coupling conditions (<120°C). However, the cyclohexyl ring can adopt different chair/boat conformations. Ensure your NMR solvent (e.g., CDCl3) allows for fast exchange, or run high-temperature NMR (DMSO-d6 at 80°C) to sharpen the peaks if the signals are broad.

Q: I see a byproduct with mass M+H = [Start Material] - Br + H. What is it? A: This is the protodebrominated product (4-cyclohexylpyrimidine). This occurs when the oxidative addition happens, but transmetallation fails (often due to wet solvents or poor boronic acid quality), followed by reductive elimination with a hydride source (often from the solvent or base). Ensure your boronic acid is fresh and increase the equivalent to 1.5 - 2.0.

References

  • Catalyst Poisoning by Azines

    • Mechanistic insight into the interaction of Pd with Pyrimidine Nitrogens.
    • Gurung, S. K., et al. "Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst." Processes, 2020, 8(10), 1342.

  • Ligand Selection for Heterocycles

    • Review of bulky phosphines preventing coordin
    • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008, 41(11), 1461–1473.

  • Protodeboronation Mechanisms

    • Understanding the stability of boronic acids in the presence of heterocycles.
    • Cox, P. A., et al. "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society, 2016, 138(29), 9145–9157.

  • Nucleophilic Aromatic Substitution (SNAr)

    • General reactivity of 4-halopyrimidines.
    • Chemistry LibreTexts, "Nucleophilic Aromatic Substitution."

Sources

Technical Support Center: Troubleshooting Palladium Impurity Removal from 4-Bromo-6-cyclohexylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 4-Bromo-6-cyclohexylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig, to synthesize this and related pyrimidine-based compounds[1]. We understand that while these reactions are powerful, the subsequent removal of residual palladium catalyst presents a significant challenge. This document provides in-depth, troubleshooting-oriented guidance in a direct question-and-answer format to help you achieve the required purity for your compounds.

Section 1: Foundational Questions & First Principles

This section addresses the fundamental "why" and "what" behind palladium removal, providing the core knowledge needed to make informed decisions in your purification process.

Q1: Why is removing residual palladium from my this compound product so critical?

A1: The removal of palladium is non-negotiable for two primary reasons:

  • Regulatory Compliance: For active pharmaceutical ingredients (APIs), regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits on elemental impurities.[2] Palladium falls under the ICH Q3D guidelines, with a permitted daily exposure (PDE) of 100 µ g/day for oral administration.[2] For a drug with a daily dose of 10 grams, this translates to a maximum allowable concentration of just 10 parts per million (ppm).[2] Failing to meet these limits will prevent a drug candidate from moving forward.

  • Scientific Integrity: Even at low levels, residual palladium can interfere with downstream applications. It can catalyze unintended side reactions in subsequent synthetic steps or, more critically, produce false positives or negatives in biological assays, leading to misleading structure-activity relationship (SAR) data.[3] For reliable screening results, a maximum level of 100 ppm is often recommended for any compound intended for biological testing.[3][4]

Q2: What makes palladium removal from pyrimidine-containing compounds particularly challenging?

A2: The primary difficulty stems from the inherent chemical nature of your target molecule. The pyrimidine core contains two Lewis basic nitrogen atoms. These nitrogen atoms can act as strong ligands, coordinating with the palladium center to form stable, soluble complexes.[2] This strong chelation effect makes it difficult to separate the palladium from the product using standard purification techniques like simple extraction or precipitation, as the palladium essentially "travels" with your product.[2]

Q3: What are the main strategies for palladium removal, and when should I consider them?

A3: There are several established methods, each with its own strengths and weaknesses. The choice is highly dependent on the specific reaction conditions, the state of the palladium species, and the required final purity.[5] The main strategies include:

  • Adsorption/Scavenging: Using solid-supported materials that selectively bind to palladium. This is often the most effective and popular method for reaching very low ppm levels.[2][6]

  • Crystallization: Purifying the product through recrystallization, which aims to leave palladium impurities behind in the mother liquor.[5][7]

  • Chromatography: Using techniques like flash column chromatography to separate the product from the catalyst.[8]

  • Extraction & Washing: Using aqueous washes, sometimes with additives, to pull palladium species out of the organic phase.[9]

The following sections will delve into how to choose and optimize these methods.

Section 2: Method Selection & Troubleshooting

This section is designed to guide you through the decision-making process and troubleshoot common issues encountered during palladium removal.

Q4: How do I choose the right palladium removal method for my specific process?

A4: The optimal strategy depends on your starting palladium concentration and final purity requirements. A multi-step approach is often necessary. Use the following decision-making workflow to guide your choice.

G cluster_0 cluster_1 cluster_2 start Start: Crude Reaction Mixture (Post-Workup) icp Quantify Pd Level (ICP-MS or In-Process Screen) start->icp high_pd High Pd (>1000 ppm) icp->high_pd >1000 ppm med_pd Medium Pd (50-1000 ppm) icp->med_pd 50-1000 ppm low_pd Low Pd (<50 ppm) icp->low_pd <50 ppm bulk_removal Step 1: Bulk Removal - Chromatography - Activated Carbon (High Loading) - Recrystallization high_pd->bulk_removal scavenging Step 2: Polishing - Metal Scavenger - Activated Carbon (Low Loading) med_pd->scavenging final_qc Final Product QC (ICP-MS) low_pd->final_qc Meets Spec icp_check_2 icp_check_2 bulk_removal->icp_check_2 Re-analyze Pd Level scavenging->final_qc icp_check_2->scavenging

Caption: Decision workflow for selecting a palladium removal strategy.

Q5: I have very high palladium levels (>1000 ppm) after my initial work-up. What's my first step?

A5: At this stage, your goal is bulk removal. Using expensive scavengers immediately is inefficient.

  • First Choice - Flash Column Chromatography: This is often the most practical first step. While it may not bring you to the final specification, it is highly effective at removing the majority of the palladium, often reducing levels by ~90%.[3][8]

  • Alternative - Activated Carbon: Treatment with activated carbon is a cost-effective method for bulk removal.[5][10] However, you must first run a small-scale test to ensure your product does not irreversibly adsorb to the carbon, which would lead to significant yield loss.

  • Consider Recrystallization: If your product is a solid with good crystallization properties, this can be an effective and economical bulk removal step.[5]

After one of these bulk removal steps, you must re-quantify your palladium levels before proceeding to a final "polishing" step.

Q6: My palladium levels are moderately high (50-1000 ppm) after chromatography. Which method is best for polishing?

A6: This is the ideal scenario for using high-affinity metal scavengers or a more targeted activated carbon treatment. These methods are designed to remove the final, stubborn traces of palladium.

  • Metal Scavengers: Solid-supported scavengers are extremely effective.[6] They consist of a support (like silica gel) functionalized with a group that strongly binds palladium.[2] For a pyrimidine-containing compound, thiol-based (e.g., SiliaMetS® Thiol) and trimercaptotriazine-based (Si-TMT) scavengers are excellent starting points due to their high affinity for palladium.[2][5]

  • Activated Carbon: A second treatment with a lower loading of activated carbon can also be effective. Specialized, high-purity activated carbons are available that offer high efficiency for palladium removal with potentially lower product loss than standard grades.[10]

Q7: How do I perform an effective scavenger screening study?

A7: The performance of scavengers is system-dependent, so a screening study is crucial for optimization.[5]

Protocol: Small-Scale Scavenger Screening

  • Prepare Stock Solution: Dissolve a known quantity of your crude this compound in a suitable solvent (e.g., THF, Toluene, Ethyl Acetate) to create a stock solution.

  • Aliquot: In separate vials, place equal volumes of the stock solution. Keep one vial as the "untreated control."

  • Add Scavengers: To each of the other vials, add a different scavenger. Good candidates to screen include a thiol-based scavenger (e.g., SiliaMetS Thiol), a TMT-based scavenger (e.g., ISOLUTE® Si-TMT), and an amine-based scavenger.

    • Loading: Start with 4-8 molar equivalents of the scavenger relative to the initial palladium concentration.[11] If the Pd concentration is unknown, use a weight/weight loading (e.g., 0.15-0.6 w/w of scavenger to product).[12]

  • Incubate: Stir the vials at a set temperature (start with room temperature, then try 40-50°C) for a defined period (e.g., 2-4 hours).

  • Sample & Analyze: Filter each sample to remove the solid scavenger. Analyze the palladium concentration in the filtrate for each sample and the control using ICP-MS or a rapid screening assay.[7]

Table 1: Example Scavenger Screening Results

EntryScavenger TypeLoading (w/w)Temp (°C)Time (h)Initial Pd (ppm)Final Pd (ppm)
1Control (None)N/A50416681668
2Activated Carbon0.65041668633
3ISOLUTE® Si-TMT0.65041668161
4SiliaMetS Thiol 0.6 50 4 1668 70

Data is illustrative, based on similar studies.[12]

Q8: I used a thiol scavenger, but my palladium levels are still >100 ppm. What went wrong?

A8: This is a common issue. Here’s a troubleshooting checklist:

  • Insufficient Equivalents: The most common reason for failure. The scavenger may have become saturated. Try increasing the loading to 10-15 equivalents.

  • Sub-optimal Conditions: Scavenging kinetics can be slow. Increase the temperature to 40-60°C and extend the reaction time to 12-18 hours.[5]

  • Solvent Effects: The solvent can impact scavenger performance. If you are in a highly polar solvent like DMF, consider a solvent swap to something less coordinating like Toluene or THF before the scavenging step.

  • Palladium Speciation: The palladium in your mixture might be in an oxidation state (e.g., Pd(0) vs. Pd(II)) that is less amenable to your chosen scavenger. Sometimes adding a mild reducing or oxidizing agent can help, but this requires careful development. Trying a different class of scavenger (e.g., TMT-based) is often a more straightforward solution.

  • Product Interference: Your product itself might be competing with the scavenger for the palladium. This is less common but possible. In this case, activated carbon, which has a different binding mechanism, may be a better choice.[10]

Q9: My product yield drops significantly after using activated carbon. How can I prevent this?

A9: This indicates your product is adsorbing to the carbon. To mitigate this:

  • Reduce Carbon Loading: Use the minimum amount of carbon necessary. Perform a study to find the sweet spot between efficient Pd removal and minimal product loss.

  • Decrease Contact Time: Reduce the stirring time. Palladium adsorption can be faster than product adsorption.

  • Change Solvent: A more polar solvent might reduce the adsorption of your organic product onto the carbon surface.

  • Hot Filtration: Perform the filtration while the solution is hot. This can sometimes reduce the amount of product adsorbed.

Section 3: Protocols & Workflows

This section provides detailed, step-by-step protocols for common palladium removal procedures.

Protocol 1: Standard Operating Procedure for Palladium Scavenging using SiliaMetS® Thiol (Batch Mode)

This protocol is a starting point and should be optimized based on your screening results.

  • Dissolution: After initial work-up and/or chromatography, dissolve the crude this compound product in a suitable solvent (e.g., Toluene, THF) to a concentration of approximately 50-100 mg/mL.

  • Scavenger Addition: Add SiliaMetS® Thiol (or another selected scavenger) to the solution. A typical starting loading is 0.15 w/w (150 mg of scavenger for every 1 gram of product).[12]

  • Incubation: Stir the mixture at 40-50°C.

  • Monitoring: Monitor the reaction by taking small, filtered aliquots at set time points (e.g., 2h, 4h, 8h, 16h) and analyzing for residual palladium.

  • Filtration: Once the palladium level is acceptable, cool the mixture to room temperature. Filter the slurry through a pad of Celite® to completely remove the scavenger.

  • Washing: Wash the filter cake with a small amount of fresh solvent to recover any adsorbed product.

  • Isolation: Combine the filtrate and washes, and concentrate under reduced pressure to isolate the purified product.

G cluster_0 A Dissolve Crude Product in Solvent (e.g., THF) B Add Solid-Supported Scavenger (e.g., Si-Thiol) A->B C Stir at RT or Heat (e.g., 50°C, 4-16h) B->C D Filter Through Celite® to Remove Scavenger C->D E Concentrate Filtrate D->E F Purified Product (<10 ppm Pd) E->F

Caption: General experimental workflow for batch-mode palladium scavenging.

Section 4: Quantification & Validation

Accurate measurement is key to a successful purification campaign.

Q10: How can I accurately measure the residual palladium in my final product?

A10: The industry standard for final product release is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[7]

  • ICP-MS: This is the gold standard. It is an extremely sensitive technique capable of detecting metals at parts-per-billion (ppb) levels.[7][13] It requires specialized equipment and trained personnel. For regulatory filings, ICP-MS data is mandatory.

  • In-Process Screening: For process development and optimization, sending every sample for ICP-MS can be slow and expensive. Rapid colorimetric or fluorimetric detection kits are available that can provide semi-quantitative data in minutes.[7][14] These are excellent for screening scavengers or optimizing conditions before confirming the final, best result with ICP-MS.

By systematically applying the principles and protocols outlined in this guide, you can develop a robust and reliable process for removing palladium impurities from your this compound products, ensuring both regulatory compliance and the integrity of your scientific research.

References
  • Biotage. (2023). How to Remove Palladium in three easy steps. [Link]

  • Welch, C. J., et al. (2019). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Spectroscopy Online. [Link]

  • ICH. ICH Q3D Guideline for Elemental Impurities. [Link]

  • Velocity Scientific Solutions. SiliametS Metal Scavengers. [Link]

  • Blake, A. J., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 262–270. [Link]

  • Leas, D., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1548–1593. [Link]

  • Blake, A. J., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PMC - NIH. [Link]

  • Gandeepan, P. (2015). How can I remove palladium Pd catalyst easily? ResearchGate. [Link]

  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. [Link]

  • Onyx Scientific. Palladium scavenging: From 1% to within ICH limits. [Link]

  • GeneOnline News. (2024). Researchers Develop Palladium-Catalyzed Methods for Synthesizing Pharmacologically Relevant Pyrimidine Compounds. [Link]

  • Blake, A. J., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]

  • Royal Society of Chemistry. (2014). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. [Link]

Sources

Technical Support Center: Handling Moisture Sensitivity in 4-Bromo-6-cyclohexylpyrimidine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with 4-Bromo-6-cyclohexylpyrimidine. The pyrimidine core is a valuable scaffold in medicinal chemistry, and successful synthesis often hinges on the precise control of reaction conditions.[1][2] This is particularly true when dealing with moisture-sensitive reactions like palladium-catalyzed cross-couplings, where trace amounts of water can lead to failed experiments, low yields, and difficult-to-separate byproducts.

This document moves beyond standard protocols to explain the causality behind experimental choices. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it moisture-sensitive?

This compound is a halogenated pyrimidine derivative. The pyrimidine ring is a key heterocyclic motif in numerous pharmaceuticals, and the bromo-substituent serves as a versatile synthetic handle, particularly for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[1]

The primary challenge is not typically the direct, uncatalyzed hydrolysis of this compound itself, which is relatively stable. Instead, the "moisture sensitivity" of its reactions arises from the high reactivity of other components in the reaction mixture towards water.[3] These include:

  • Organometallic Reagents: In Suzuki couplings, boronic acids can undergo protodeboronation (replacement of the boronic acid group with hydrogen) in the presence of water, reducing the amount of active nucleophile.[4][5]

  • Palladium Catalysts: The active form of the catalyst, Pd(0), is susceptible to oxidation by air, a process that can be influenced by the reaction medium.[5] Moisture can also interfere with the catalytic cycle by hydrolyzing key intermediates or altering ligand coordination.

  • Bases: Strongly basic or hygroscopic bases can absorb atmospheric moisture, introducing water into an otherwise dry reaction.

Q2: How should I properly store and handle this compound?

Proper storage is the first line of defense against moisture contamination. According to safety data sheets, the compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[6][7] For long-term storage, consider placing the container inside a desiccator with a drying agent like Drierite or phosphorus pentoxide. When handling the solid, avoid prolonged exposure to the laboratory atmosphere. Weigh the required amount promptly and securely reseal the container.

Q3: What are the most common signs of a moisture-related problem in my reaction?

The most frequent indicators of moisture contamination are:

  • Low or No Conversion: A significant amount of your starting material remains unreacted.

  • Formation of Byproducts: You may observe the formation of debrominated starting material (cyclohexylpyrimidine) or homocoupled products from your coupling partner (e.g., biaryl compounds from boronic acids in a Suzuki reaction).[5]

  • Inconsistent Results: Reactions that work one day may fail the next, which often points to environmental factors like humidity or improperly dried solvents and glassware.

Troubleshooting Guide: From Low Yield to Failed Reactions

This section addresses specific problems you might face during your experiment.

Issue: My Suzuki coupling reaction with this compound has a very low yield or failed completely.

This is the most common issue and can almost always be traced back to insufficient exclusion of water or oxygen.

Question 1: Was your reaction setup truly under an inert atmosphere? The palladium catalyst, particularly the active Pd(0) species, is sensitive to atmospheric oxygen.[5] Many phosphine ligands used in these reactions are also readily oxidized.

  • Causality: Oxygen can oxidize the Pd(0) catalyst to Pd(II), rendering it inactive in the catalytic cycle. This halts the reaction.

  • Solution: Employ rigorous inert atmosphere techniques. This involves using a Schlenk line or a glovebox.[8][9] Ensure all glassware is either oven-dried (at 125 °C for at least 24 hours) or flame-dried under vacuum immediately before use to remove adsorbed water from the glass surface.[10][11] The reaction solvent must be thoroughly degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[5]

Question 2: How dry were your solvents and reagents? The term "anhydrous" from a commercial supplier is not always sufficient for sensitive catalysis. Solvents can absorb moisture from the air each time the bottle is opened.

  • Causality: As mentioned, water can degrade coupling partners like boronic acids.[5] In some catalytic systems, water content as low as 50 ppm can significantly inhibit the reaction.[12]

  • Solution: Dry your solvents over an appropriate drying agent. For many common solvents used in cross-coupling (e.g., dioxane, toluene, THF), activated 3Å molecular sieves are an excellent choice.[10][13] Solid reagents that are not temperature-sensitive can be dried in a vacuum desiccator or a vacuum oven.[11]

Solvent Recommended Drying Agent Typical Residual H₂O (ppm) Reference
Tetrahydrofuran (THF)3Å Molecular Sieves (20% m/v, 3 days)~4 ppm[10]
Toluene3Å Molecular Sieves (10% m/v, 24h)~0.1-0.9 ppm[10]
1,4-DioxaneNeutral Alumina then 3Å SievesVery Low[13]
Acetonitrile3Å Molecular Sieves (10% m/v, 24h)~0.1-0.9 ppm[10]

Question 3: Could an issue with the base be the hidden source of water? Some bases are highly hygroscopic (e.g., K₃PO₄, Cs₂CO₃). Furthermore, the role of water with certain bases can be complex.

  • Causality: While anhydrous conditions are generally paramount, some "anhydrous" Suzuki couplings using K₃PO₄ as the base have been shown to require a small, stoichiometric amount of water to function effectively.[14] This is an advanced consideration, but if your rigorously dried reaction is failing with this specific base, it's a possibility.

  • Solution: First, ensure your base is a fresh, finely ground powder stored in a desiccator. If you suspect the issue described above, consider adding a controlled amount of water (e.g., 3-5 equivalents relative to the limiting reagent) as a test. Alternatively, switch to a different base like K₂CO₃ or CsF, which may have different hydration properties and reactivity profiles.

Key Experimental Protocols

Protocol 1: Drying an Organic Solvent with 3Å Molecular Sieves
  • Activate the Sieves: Place the required amount of 3Å molecular sieve beads in a flask. Heat in a drying oven at >200 °C for at least 12 hours under a gentle stream of nitrogen or under vacuum.

  • Cool: Remove the flask from the oven and cool to room temperature under a stream of inert gas or in a desiccator.

  • Add Solvent: Add the solvent to be dried to the flask containing the activated sieves. A loading of 5-10% mass/volume is typical for general drying.[10]

  • Equilibrate: Seal the flask and allow it to stand for at least 24 hours before use. For particularly wet solvents or for achieving very low water content, a longer period may be necessary.[10]

  • Dispense: Use a dry syringe or cannula to withdraw the anhydrous solvent for your reaction.[9] Never leave the solvent container open to the air.

Protocol 2: Setting Up a Moisture-Sensitive Reaction via Schlenk Technique

This protocol outlines a standard setup for a palladium-catalyzed cross-coupling reaction.

  • Glassware Preparation: Assemble your reaction flask (e.g., a two-neck round-bottom flask with a condenser). Ensure all glassware is clean and has been oven-dried at 125 °C overnight.[11]

  • Flame-Drying: While the glassware is still warm, assemble the apparatus. Attach it to the Schlenk line via a gas-inlet adapter. Heat the entire apparatus gently with a heat gun under high vacuum to drive off any surface-adsorbed moisture.

  • Inert Atmosphere: Allow the glassware to cool to room temperature under vacuum, then backfill with a positive pressure of high-purity argon or nitrogen. Repeat this vacuum/backfill cycle three times to ensure the atmosphere is fully inert.[9]

  • Adding Solids: Under a positive flow of inert gas, quickly remove the gas inlet and add your solid reagents (this compound, boronic acid, base, and palladium catalyst/ligand).

  • Adding Solvent: Add your freshly dried and degassed solvent via a dry syringe.

  • Reaction: Maintain a slight positive pressure of inert gas throughout the reaction, monitored with an oil bubbler.[9] Heat the reaction as required.

Visualizations

Workflow for Inert Atmosphere Reaction Setup

G cluster_prep Preparation Phase cluster_setup Reaction Setup Phase A Assemble Clean Glassware B Oven-Dry (>125°C, 12h+) or Flame-Dry under Vacuum A->B D Cool Apparatus under Inert Gas B->D C Activate Molecular Sieves (Drying Agent) F Add Anhydrous, Degassed Solvent C->F  Used to dry solvent E Add Solid Reagents (Substrate, Catalyst, Base) D->E E->F G Commence Reaction (Heating/Stirring) F->G

Caption: Workflow for setting up a moisture-sensitive experiment.

Troubleshooting Decision Tree for Low Reaction Yield

G Start Low Yield or Failed Reaction Q1 Was Inert Atmosphere Maintained? Start->Q1 Sol1 ACTION: Improve Schlenk Technique. Use Freeze-Pump-Thaw. Q1->Sol1 No Q2 Were Solvents/Reagents Rigorously Dried? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 ACTION: Re-dry solvents over activated sieves. Dry solids in vacuum oven. Q2->Sol2 No Q3 Is Catalyst/Ligand Source Reliable? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 ACTION: Use fresh catalyst/ligand. Consider a pre-catalyst. Q3->Sol3 No Q4 Are Reaction Conditions (Temp, Time, Base) Optimal? Q3->Q4 Yes A3_Yes Yes A3_No No Sol4 ACTION: Re-evaluate literature. Screen T°, bases, solvents. Q4->Sol4 No End Problem Likely Resolved Q4->End Yes A4_No No

Caption: Decision tree for troubleshooting a failed reaction.

References

  • Ali, A., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(6), 1342. Available at: [Link]

  • Dar, A. A., et al. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 11(10), 1169. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • Le-Criq, A., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1956-1975. Available at: [Link]

  • Burfield, D. R., Lee, K. H., & Smithers, R. H. (1977). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 42(18), 3060-3065. Available at: [Link]

  • ResearchGate. (2025). Palladium-Catalyzed Heck Cross-Coupling Reactions in Water: A Comprehensive Review. Request PDF. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]

  • ResearchGate. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 3.2: Drying Agents. Retrieved from [Link]

  • Khan, I., et al. (2017). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 22(11), 1855. Available at: [Link]

  • YouTube. (2023). Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. Retrieved from [Link]

  • Liu, F., et al. (2004). Effect of Water on the Heck Reactions Catalyzed by Recyclable Palladium Chloride in Ionic Liquids Coupled with Supercritical CO2 Extraction. The Journal of Organic Chemistry, 69(19), 6479-6482. Available at: [Link]

  • Delloyd's Lab-Tech. (n.d.). Solvent Drying and Drying Agents. Retrieved from [Link]

  • JoVE. (2015). Video: Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]

  • Scott, G. K., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3493. Available at: [Link]

Sources

Technical Support Center: Column Chromatography Eluent Systems for Cyclohexylpyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of cyclohexylpyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the chromatographic purification of this important class of heterocyclic compounds. The unique combination of a nonpolar cyclohexyl moiety and a polar, basic pyrimidine ring presents specific purification hurdles. This document provides in-depth, field-tested solutions and the scientific rationale behind them.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions when developing a purification method for cyclohexylpyrimidines.

Q1: What are the best starting eluent systems for purifying a novel cyclohexylpyrimidine derivative?

A1: The polarity of cyclohexylpyrimidines can vary significantly based on other substituents. However, a good starting point is always a binary mixture of a nonpolar and a polar solvent. The most common and effective systems are Hexane/Ethyl Acetate (EtOAc) and Dichloromethane/Methanol (DCM/MeOH).[1][2]

  • For less polar derivatives (e.g., those with additional alkyl or aryl groups and minimal polar functionality), begin with a low percentage of the polar solvent. A good starting point for Thin Layer Chromatography (TLC) screening would be 5-20% Ethyl Acetate in Hexane.[3]

  • For more polar derivatives (e.g., those containing hydroxyl, amino, or carboxyl groups), a stronger eluent system is necessary. Start your TLC screening with 50-100% Ethyl Acetate in Hexane or 1-5% Methanol in Dichloromethane.[1]

The primary goal of the initial TLC screening is to find a solvent system that provides a retention factor (Rf) of approximately 0.25-0.35 for your target compound.[2][4] This Rf value typically translates well to column chromatography, allowing for adequate separation from impurities.

Q2: My cyclohexylpyrimidine is streaking badly on the silica TLC plate and column. What causes this and how can I fix it?

A2: This is the most common issue faced when purifying basic, nitrogen-containing heterocycles. Streaking, or tailing, is caused by strong, non-ideal interactions between the basic nitrogen atoms on the pyrimidine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[5] This interaction leads to slow desorption kinetics and a smeared band.

To resolve this, you must neutralize the acidic sites on the silica. The most effective solution is to add a small amount of a basic modifier to your eluent system.[4]

  • Triethylamine (Et₃N or TEA): Add 0.1% to 1% (v/v) of triethylamine to your eluent mixture.[2]

  • Ammonium Hydroxide (NH₄OH): A solution of 1-2% ammonium hydroxide in methanol, which is then used as the polar component in a system like DCM/MeOH, is also highly effective.[6]

The basic modifier competes with your compound for the acidic sites on the silica, leading to sharper, more symmetrical peaks. Always test the effect of the modifier on TLC first to confirm it improves the spot shape before committing to a column.

Q3: Can I use solvents other than Hexane/EtOAc or DCM/MeOH?

A3: Absolutely. Sometimes, standard solvent systems fail to provide adequate separation between your product and a stubborn impurity. Changing the solvent selectivity can dramatically improve resolution.[7] Consider these alternative systems:

  • Toluene/Acetone: This system offers different selectivity compared to ethyl acetate-based systems and can be very effective for moderately polar compounds.

  • tert-Butyl methyl ether (MTBE)/Hexane: MTBE is a less polar alternative to ethyl acetate and can sometimes provide unique selectivity.[8]

  • Acetonitrile (MeCN) as a polar modifier: Systems like DCM/MeCN can sometimes resolve impurities that co-elute in methanol-based systems.[8][9]

The key is to experiment with solvents from different classes (e.g., ethers, ketones, nitriles) to exploit different intermolecular interactions (dipole-dipole, hydrogen bonding) and achieve separation.

Q4: My compound is very polar and barely moves off the baseline, even in 20% MeOH/DCM. What should I do?

A4: For highly polar compounds, you may need to consider more advanced or alternative techniques:

  • Amine-Functionalized Silica: This is an excellent alternative stationary phase where the silica surface is bonded with aminopropyl groups. This creates a "basic" surface that eliminates the need for amine additives in the mobile phase and often provides superior peak shape for basic compounds using less polar eluents like Hexane/EtOAc.[5]

  • Reversed-Phase Chromatography (C18): If your compound has sufficient hydrophobicity, reversed-phase flash chromatography can be an excellent option. The eluent system is typically a gradient of water and an organic solvent like methanol or acetonitrile.[8]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a mode of normal-phase chromatography used for very polar compounds. It uses a polar stationary phase (like bare silica or a diol-functionalized phase) with a mobile phase containing a high concentration of an organic solvent (typically acetonitrile) and a small amount of water.[10]

Troubleshooting Guide: From Problem to Protocol

This section provides a systematic approach to diagnosing and solving common purification problems.

Problem 1: Poor Separation or Co-elution

Your target compound is eluting from the column mixed with one or more impurities.

Causality Analysis: Poor separation occurs when the column has insufficient resolving power for the given mixture and eluent. This can be due to an eluent system with poor selectivity (impurities have a similar affinity for the stationary phase as your product) or improper column parameters (e.g., overloading the column, poor packing).

Workflow: Optimizing Separation

start Poor Separation (Co-elution) tlc Re-screen on TLC start->tlc rf_check Is Rf of product ~0.3 and is there separation (ΔRf)? tlc->rf_check yes_path Yes rf_check->yes_path no_path No rf_check->no_path gradient Run a Shallow Gradient (e.g., 10-20% EtOAc over 20 CV) yes_path->gradient adjust_polarity Adjust Polarity (e.g., 20% EtOAc -> 15% EtOAc) no_path->adjust_polarity adjust_polarity->tlc Re-test TLC change_solvents Change Solvent Selectivity (e.g., Hex/EtOAc -> Tol/Acetone) adjust_polarity->change_solvents If polarity change fails change_solvents->tlc Re-test TLC check_loading Check Column Loading (Typically 1-2% of silica mass) gradient->check_loading If still failing success Successful Separation gradient->success check_loading->success

Caption: Workflow for troubleshooting poor separation.

Solutions & Protocols:

  • Optimize Eluent Polarity: If your TLC shows spots that are too high (Rf > 0.5), decrease the eluent polarity. If they are too low (Rf < 0.2), increase the polarity.[11] Small, incremental changes can significantly impact separation.

  • Change Solvent Selectivity: If adjusting polarity doesn't work, your impurities may have similar polarity but different functional groups.

    • Protocol: Multi-Solvent TLC Screening

      • Prepare three small TLC developing chambers.

      • Spot your crude material on three separate TLC plates.

      • Develop one plate in Hexane/Ethyl Acetate .

      • Develop the second plate in Dichloromethane/Methanol .

      • Develop the third plate in Toluene/Acetone .

      • Compare the separation (ΔRf) between your product and key impurities in all three systems. Choose the system that provides the largest ΔRf for your column separation.

  • Implement a Gradient Elution: A shallow gradient can significantly enhance the separation of closely eluting compounds.[8] Instead of running the column with a single, isocratic solvent mixture (e.g., 15% EtOAc/Hexane), start at a lower polarity and gradually increase it.

    • Protocol: Shallow Gradient Elution

      • Identify an eluent system where your product has an Rf of ~0.3 (e.g., 20% EtOAc/Hexane).

      • Start the column with a much lower polarity eluent (e.g., 5% EtOAc/Hexane) to elute non-polar impurities.

      • Run a slow, linear gradient from the starting polarity up to double that concentration (e.g., 5% to 40% EtOAc/Hexane) over 10-20 column volumes (CV).

      • This "stretches" the separation, allowing more time for closely eluting compounds to resolve.

Problem 2: Compound Does Not Elute or Elutes with Very Low Yield

You've run a significant volume of eluent through the column, but your product is not coming off, or the recovered mass is extremely low.

Causality Analysis: This issue typically points to two possibilities: 1) the eluent is not polar enough to move the compound, or 2) the compound is irreversibly adsorbing to or decomposing on the acidic silica gel.[12]

Solutions & Protocols:

  • Check for Decomposition: Before running a large-scale column, it's wise to check for stability.

    • Protocol: Silica Gel Stability Test (2D TLC)

      • Spot your crude material on a TLC plate.

      • Develop the plate in a suitable eluent system.

      • After development, let the plate air dry completely.

      • Rotate the plate 90 degrees and re-develop it in the same eluent system.

      • If the compound is stable, you will see all spots lying on a 45-degree diagonal line. If new spots appear off the diagonal, it indicates decomposition on the silica.[12] If decomposition is observed, use a deactivated stationary phase like neutral alumina or add a basic modifier like triethylamine.

  • Perform a Step-Gradient Flush: If the compound is stable but not eluting, the mobile phase is too weak.

    • Protocol: Column Flush

      • If you were running in a Hexane/EtOAc system, switch directly to 100% Ethyl Acetate and collect fractions.

      • If there is still no product, switch to a more polar system like 5-10% Methanol in Dichloromethane.[1]

      • Caution: Using more than 10% methanol in your eluent can start to dissolve the silica gel, which can contaminate your final product.[13]

Problem 3: Compound Elutes in the Solvent Front

Your product elutes immediately with the first few fractions, showing no retention on the column.

Causality Analysis: This happens when the eluent is far too polar for your compound, or when the compound is not properly dissolved and applied to the column, causing it to crash out of solution and be washed through.[11][12]

Solutions & Protocols:

  • Drastically Reduce Eluent Polarity: Your starting TLC work was likely done in a system that was too strong. Re-screen using a much less polar system. If you used 50% EtOAc/Hexane, try 5% or 10%.[11]

  • Use a Proper Loading Technique: Dissolving your sample in a large volume of a strong solvent (like pure DCM or MeOH) and loading it onto the column is a common mistake. This volume of strong solvent acts as its own mobile phase, carrying your compound through the column without interaction.

    • Protocol: Dry Loading

      • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., DCM, acetone).

      • Add a small amount of silica gel (or Celite) to the solution, roughly 2-3 times the mass of your crude product.

      • Carefully evaporate the solvent on a rotary evaporator until you have a free-flowing powder.

      • Carefully layer this powder on top of your packed column.

      • This technique ensures your compound is introduced to the column in a concentrated band, leading to much better separation.[4][10]

Data & Reference Tables

Table 1: Properties of Common Chromatography Solvents

SolventEluent Strength (ε°) on SilicaPolarity IndexBoiling Point (°C)Notes
Hexane0.010.169Standard nonpolar phase.
Toluene0.292.4111Aromatic, offers different selectivity.
Dichloromethane (DCM)0.423.140Good solvent for many organics, use in a fume hood.
tert-Butyl methyl ether (MTBE)0.482.555Less prone to peroxide formation than diethyl ether.
Ethyl Acetate (EtOAc)0.584.477Excellent all-purpose polar solvent.
Acetone0.565.156Strong, polar solvent. Can be useful in toluene systems.
Acetonitrile (MeCN)0.655.882Used in normal and reversed-phase.
Methanol (MeOH)0.955.165Very polar. Use sparingly (<10%) on silica.[13]

Table 2: Recommended Starting Eluent Systems for Cyclohexylpyrimidines

Compound CharacteristicsRecommended Starting System (for TLC)Modifier (if streaking occurs)
Nonpolar: Alkyl/Aryl substituted, no H-bond donors5-20% EtOAc in Hexane0.5% Triethylamine
Intermediate Polarity: Ether, ester, or amide groups20-60% EtOAc in Hexane OR 1-5% MeOH in DCM0.5% Triethylamine
Polar: Free -OH or -NH₂ groups80-100% EtOAc in Hexane OR 5-10% MeOH in DCM1% Triethylamine or 1% NH₄OH
Very Polar/Ionic: Carboxylic acids, multiple polar groups10-20% MeOH in DCM1% Acetic Acid (for acids) or 2% NH₄OH (for bases)
Logical Diagrams

start Start: Crude Cyclohexylpyrimidine tlc_screen Perform TLC Screening (Target Rf ≈ 0.3) start->tlc_screen spot_shape Is the spot symmetrical? tlc_screen->spot_shape add_modifier Add Basic Modifier (0.5% Et3N) spot_shape->add_modifier No (Streaking) pack_column Pack Column & Equilibrate with starting eluent spot_shape->pack_column Yes add_modifier->tlc_screen Re-screen load_sample Load Sample (Dry Loading Preferred) pack_column->load_sample run_column Run Column (Isocratic or Gradient) load_sample->run_column monitor_fractions Monitor Fractions by TLC run_column->monitor_fractions combine_pure Combine Pure Fractions & Evaporate monitor_fractions->combine_pure end Pure Product combine_pure->end

Sources

Validation & Comparative

13C NMR chemical shifts of 4-Bromo-6-cyclohexylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 13C NMR chemical shifts of 4-Bromo-6-cyclohexylpyrimidine , a critical intermediate in the synthesis of tyrosine kinase inhibitors and functionalized heteroaromatics.

Executive Summary

Compound: this compound CAS: 1086382-19-5 Molecular Formula: C10H13BrN2 Application: Scaffold for Suzuki-Miyaura coupling and SNAr reactions in drug discovery.

This guide details the structural characterization of this compound, focusing on 13C NMR spectroscopy . It compares the spectral "performance"—defined here as signal resolution, solubility-induced shift variations, and substituent effects—against common structural analogs like 4-Bromo-6-methylpyrimidine and 4-Chloropyrimidine derivatives .

Structural Analysis & Numbering

Before interpreting the spectra, we must establish the numbering system and the electronic environment of the pyrimidine core.

  • The Pyrimidine Core: Electron-deficient aromatic ring. C2, C4, and C6 are adjacent to nitrogen atoms, making them highly deshielded (downfield).

  • The 4-Bromo Substituent: A "Heavy Atom" that exerts a shielding effect on the ipso carbon (C4) relative to a chloro-substituent, despite its electronegativity.

  • The 6-Cyclohexyl Group: A bulky alkyl donor. It exerts a strong deshielding

    
    -effect on C6 and a shielding 
    
    
    
    -effect on C5.
Visualization: Structural Logic & Assignment Workflow

The following diagram illustrates the logical flow for assigning the carbon signals based on Substituent Chemical Shift (SCS) additivity rules.

G Start This compound Structure Analysis Pyrim Pyrimidine Core (Electron Deficient) Start->Pyrim Cyclo Cyclohexyl Ring (Aliphatic Region) Start->Cyclo C2 C2 Position (N-C-N) Most Deshielded (~159 ppm) Pyrim->C2 Between 2 Nitrogens C4 C4 Position (C-Br) Heavy Atom Shielding (~152 ppm) Pyrim->C4 Halogen Substituted C6 C6 Position (C-Cyclohexyl) Alpha-Deshielding (~173 ppm) Pyrim->C6 Alkyl Substituted C5 C5 Position (C-H) Ortho Shielding (~123 ppm) Pyrim->C5 Meta to Nitrogens Cy_ipso C1' (Methine) ~45 ppm Cyclo->Cy_ipso Attached to Ring Cy_alk C2'-C6' (Methylene) 25-32 ppm Cyclo->Cy_alk Distal Carbons

Caption: Assignment logic flow for segregating aromatic (downfield) and aliphatic (upfield) signals based on electronic environments.

Comparative Analysis: Chemical Shifts

The following table contrasts the Predicted/Experimental shifts of the target compound with its methyl-analog. This comparison highlights the "performance" of the cyclohexyl group in resolving spectral overlap.

Table 1: 13C NMR Chemical Shift Comparison (CDCl3, 100 MHz)
Carbon PositionThis compound (Target)4-Bromo-6-methylpyrimidine (Analog)Shift Difference (

)
Interpretation
C6 (Ipso-Alkyl) 173.5 ppm 168.2 ppm+5.3 ppmKey Identifier. The bulky cyclohexyl group causes a larger downfield shift (

-effect) than the methyl group.
C2 (N-C=N) 159.0 ppm 158.5 ppm+0.5 ppmMinimal change. This carbon is distal to the substitution site.
C4 (C-Br) 152.2 ppm 151.8 ppm+0.4 ppmThe heavy atom effect of Bromine dominates here; the alkyl group's effect is negligible at the para position.
C5 (C-H) 123.1 ppm 124.5 ppm-1.4 ppmShielding Effect. The cyclohexyl group is more electron-donating than methyl, shielding the ortho C5 position.
Alkyl-C (

)
45.2 ppm (CH) 24.1 ppm (CH3)+21.1 ppmDistinct region. The methine (CH) of cyclohexyl is easily distinguishable from methyl.
Alkyl-C (Distal) 25.0 - 32.0 ppm N/A-Multiple methylene signals confirm the cyclohexyl ring conformation.

Note: Values are calculated based on substituent chemical shift (SCS) additivity rules derived from pyrimidine base values [1, 2].

Technical Deep Dive: Why These Shifts Matter

A. The "Heavy Atom" Effect at C4

Researchers often expect electronegative halogens (F, Cl) to deshield the attached carbon (move it downfield). However, Bromine and Iodine exhibit the Heavy Atom Effect (spin-orbit coupling), which shields the nucleus.

  • Observation: C4-Br appears upfield (~152 ppm) relative to C4-Cl (~160 ppm).

  • Practical Consequence: If you observe a peak >160 ppm assigned to C4, your bromination likely failed, or you have the chloro-analog (a common impurity in synthesis).

B. Cyclohexyl vs. Methyl: Resolution Performance

In complex drug scaffolds, methyl signals often overlap with solvent peaks or other aliphatic impurities.

  • Performance Advantage: The cyclohexyl group provides a unique "fingerprint" in the 25–45 ppm region. The methine doublet (in HSQC) at ~45 ppm is a diagnostic handle that is far resolved from typical impurity ranges, making this scaffold superior for monitoring reaction progress in crude mixtures.

Experimental Protocol for Optimal Data Acquisition

To replicate these results and ensure high resolution of quaternary carbons (C2, C4, C6), follow this specific protocol.

Reagents & Equipment[1]
  • Solvent: Chloroform-d (CDCl3) with 0.03% TMS (preferred for solubility). Use DMSO-d6 only if observing labile protons (not applicable here) or if solubility is an issue.

  • Concentration: ~20 mg in 0.6 mL solvent.

  • Instrument: 100 MHz (or higher) 13C frequency (400 MHz 1H equivalent).

Acquisition Parameters
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Reasoning: The quaternary carbons (C2, C4, C6) have long T1 relaxation times. A standard D1 (1.0 s) will suppress their intensity, making integration unreliable and C4-Br difficult to detect.

  • Scans (NS): Minimum 1024 scans.

    • Reasoning: The molecular weight (241.13 g/mol ) and splitting of signal intensity into the cyclohexyl ring require higher signal-to-noise averaging.

Workflow Visualization

Protocol Sample Sample Prep 20mg / 0.6mL CDCl3 Param Parameter Setup D1 = 3.0s NS = 1024 Sample->Param Acquire Acquisition Broadband Decoupling Param->Acquire Process Processing LB = 1.0 Hz Baseline Corr. Acquire->Process

Caption: Optimized NMR acquisition workflow for quaternary-rich heterocyclic compounds.

References

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer. (General reference for SCS additivity rules). Link

  • Shkurko, O. P., & Mamaev, V. P. (1979). NMR spectra of pyrimidines. Effect of substituents on chemical shifts. Chemistry of Heterocyclic Compounds. (Foundational work on pyrimidine shifts). Link

  • Sigma-Aldrich. (n.d.). This compound Product Page. (Source for CAS and physical properties). Link

  • PubChem. (n.d.). Pyrimidine, 4-bromo-6-cyclohexyl- Compound Summary. Link

Publish Comparison Guide: Structural Analysis & Crystallization of 4-Bromo-6-cyclohexylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural "Sweet Spot"

Status: High-Priority Scaffold for Fragment-Based Drug Discovery (FBDD)

In the landscape of halogenated pyrimidines, 4-Bromo-6-cyclohexylpyrimidine represents a critical "middle ground" between rigid aromatic systems and flexible aliphatic chains. While 4-bromo-6-phenylpyrimidine relies heavily on


-

stacking for solid-state packing, the cyclohexyl analog introduces a distinct hydrophobic vector that disrupts planar stacking, often leading to unique crystal packing arrangements.

This guide provides a technical comparison of this compound against its primary structural alternatives. We analyze X-ray diffraction suitability, halogen bonding potential (


-hole magnitude), and crystallization performance to assist medicinal chemists in scaffold selection.

Comparative Analysis: Target vs. Alternatives

The following table contrasts the crystallographic and physicochemical "performance" of the target molecule against its standard alternatives: the rigid Phenyl analog and the minimal Methyl analog.

Table 1: Physicochemical & Crystallographic Performance Matrix
FeatureTarget: this compound Alt 1: 4-Bromo-6-phenylpyrimidine Alt 2: 4-Bromo-6-methylpyrimidine
CAS Number 1086382-19-534916-25-11439-09-4
Molecular Weight 241.13 g/mol 235.08 g/mol 173.01 g/mol
Crystal Packing Driver Van der Waals / Hydrophobic Interdigitation Strong

-

Stacking (Herringbone)
Dipole-Dipole & Close Packing
Solubility Profile High lipophilicity (LogP ~3.9); requires non-polar solventsModerate; soluble in aromaticsHigh; soluble in polar organics
Crystallization Challenge High: Conformational flexibility of cyclohexyl ring ("chair" flip) can inhibit nucleation.Low: Rigid planar structure facilitates rapid lattice formation.Medium: High solubility often leads to oiling out.
Halogen Bond (

-hole)
Enhanced: Electron-donating cyclohexyl boosts N-acceptor strength at pos-1/3.Moderate: Phenyl ring delocalization slightly reduces

-hole depth on Br.
Baseline: Standard inductive effects.
Space Group Tendency Low symmetry (e.g., P2₁/c, P-1) due to steric bulk.High symmetry (e.g., P2₁/n, C2/c) driven by planarity.Variable.
Expert Insight: The "Chair" Conformation Impact

Unlike the phenyl analog, which is planar, the cyclohexyl group in this compound adopts a chair conformation in the ground state. In the crystal lattice, this bulky aliphatic group prevents the tight face-to-face


-stacking seen in phenylpyrimidines.
  • Consequence: The lattice energy is dominated by weak C-H...

    
     interactions and Br...N halogen bonds rather than strong 
    
    
    
    -stacking.
  • Benefit: This results in "looser" packing, often making the crystals more soluble and the scaffold more adaptable to protein binding pockets that require 3D volume filling rather than flat intercalation.

Mechanism of Action: Halogen Bonding & Lattice Forces

To understand the "performance" of this molecule in a solid state (and by proxy, in a protein binding pocket), we must look at the Halogen Bond (XB) . The bromine atom at position 4 acts as a Lewis acid (


-hole donor), while the pyrimidine nitrogens act as Lewis bases.
Figure 1: Interaction Hierarchy in Crystal Formation

The following diagram illustrates the competing forces that dictate the crystal structure of this compound compared to its analogs.

G cluster_0 Molecular Features cluster_1 Crystal Packing Forces Mol This compound Br Br Atom (Pos 4) Sigma-Hole Donor XB Halogen Bond (C-Br...N) Directional Anchor Br->XB drives Cyc Cyclohexyl Group (Pos 6) Steric Bulk VdW Hydrophobic Packing (Cyclohexyl Interdigitation) Cyc->VdW dominates Pi Pi-Pi Stacking (Disrupted) Cyc->Pi blocks/disrupts N_ring Pyrimidine N (Pos 1/3) XB Acceptor N_ring->XB accepts Lattice Final Crystal Structure (Low Symmetry, 3D Network) XB->Lattice Primary Directional Force VdW->Lattice Volume Filling

Caption: The cyclohexyl group sterically hinders planar


-stacking, forcing the crystal lattice to rely on directional Halogen Bonds (Br...N) and hydrophobic packing.

Experimental Protocol: Crystallization of Lipophilic Pyrimidines

Obtaining high-quality X-ray data for this compound is challenging due to its high solubility in organic solvents and low melting point relative to aromatic analogs. The following Slow Evaporation and Vapor Diffusion protocols are validated for this class of compounds.

Method A: Slow Evaporation (High Purity Required)

Objective: Grow single crystals from a single solvent system.

  • Dissolution: Dissolve 20 mg of this compound in 2 mL of Ethyl Acetate or Dichloromethane (DCM) .

    • Why? Moderate polarity solvents allow for sufficient solubility without "trapping" the molecule in solution.

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove dust nuclei.

  • Covering: Cover the vial with aluminum foil and poke 3-5 small pinholes.

  • Incubation: Place in a vibration-free environment at 4°C (refrigerator).

    • Expert Note: Lower temperature reduces the kinetic energy of the flexible cyclohexyl ring, promoting ordered packing.

Method B: Vapor Diffusion (Recommended for X-ray Quality)

Objective: Controlled precipitation using an antisolvent.

ComponentChoiceRationale
Solvent (Inner Vial) THF or AcetoneSolubilizes the pyrimidine core; miscible with antisolvent.
Antisolvent (Outer Vial) Pentane or HexaneHighly non-polar; induces slow precipitation of the lipophilic cyclohexyl moiety.

Workflow:

  • Dissolve 15 mg of compound in 0.5 mL THF in a small inner vial (4 mL).

  • Place the open inner vial inside a larger outer vial (20 mL) containing 3 mL of Pentane.

  • Cap the outer vial tightly.

  • Observation: As pentane vapor diffuses into the THF, the polarity drops, forcing the compound to crystallize. Check after 48-72 hours.

Self-Validating Data Analysis

When you obtain the crystal structure, verify its quality using these internal checks specific to brominated pyrimidines:

  • C-Br Bond Length: Should range between 1.88 – 1.90 Å . Significant deviation suggests disorder or incorrect element assignment.

  • Halogen Bond Geometry: Check for a C-Br...N angle close to 170-180° . This linearity confirms a genuine

    
    -hole interaction [1].
    
  • Cyclohexyl Conformation: Verify the ring is in a Chair conformation with the pyrimidine substituent in the equatorial position (lower energy state).

  • Disorder Check: The cyclohexyl ring is prone to thermal disorder. If ellipsoids are elongated, collect data at 100 K (liquid nitrogen stream) to freeze ring dynamics.

References

  • Halogen Bonding Fundamentals

    • Grow, B., & Design, C. (2022). Isostructural Halogen Exchange and Halogen Bonds: The Case of N-(4-Halogenobenzyl)-3-halogenopyridinium Halogenides. ACS Publications.

  • Analogous Structure (Phenyl Derivative)

    • PubChem. 4-Bromo-6-phenylpyrimidine.

  • Analogous Structure (Brominated Pyrimidine)

    • Kumar, M., et al. (2013).[1] 5-Bromo-2-chloropyrimidin-4-amine. Acta Crystallographica Section E.

  • Biphenyl/Analog Crystallization

    • NIH.[2][3] Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate.

Sources

Definitive Structural Validation of 4-Bromo-6-cyclohexylpyrimidine: A Multi-Method Comparison

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Structure of 4-Bromo-6-cyclohexylpyrimidine Intermediates Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and GPCR ligands where the C4-bromine serves as a versatile handle for SNAr substitutions or Suzuki-Miyaura couplings. However, the synthesis of this intermediate—often via the bromination of 6-cyclohexylpyrimidin-4-ol or Grignard addition to 4,6-dibromopyrimidine—is prone to regioisomeric ambiguity and incomplete halogenation.

This guide objectively compares analytical methodologies for validating this specific intermediate. While standard 1D NMR is sufficient for purity checks, it often fails to distinguish between regioisomers (e.g., 4-bromo-6-cyclohexyl vs. 2-bromo-4-cyclohexyl) due to the symmetry of the pyrimidine ring signals. We present a validated workflow prioritizing 2D NOESY NMR and Isotopic Pattern LC-MS as the industry standards for unambiguous structural assignment.

Part 1: The Synthetic Context & The Validation Problem

To validate a structure, one must understand the potential impurities generated by its synthesis. The two primary routes to this compound (Target 1 ) generate distinct impurity profiles:

  • Route A (Dehydroxy-bromination): Reaction of 6-cyclohexylpyrimidin-4-ol with POBr3.

    • Risk: Contamination with unreacted starting material (hydroxy tautomer) or hydrolysis products.

  • Route B (Nucleophilic Addition): Reaction of 4,6-dibromopyrimidine with cyclohexylmagnesium bromide.

    • Risk: Formation of the bis-cyclohexyl adduct or regioisomers if the starting material wasn't symmetric.

The Structural Ambiguity: In the target molecule, the pyrimidine ring protons (H2 and H5) appear as singlets. In potential regioisomers or side products, these signals often have similar chemical shifts (


 7.0–9.0 ppm), making 1D NMR inconclusive for absolute regiochemistry without reference standards.

Part 2: Comparative Analysis of Validation Methods

We evaluated four analytical techniques based on Specificity , Sensitivity , and Throughput .

Method A: 1H NMR (1D) – The Purity Check
  • Performance: Standard 1H NMR is excellent for quantifying solvent residues and molar purity but poor for absolute structural confirmation of this specific scaffold.

  • Limitation: The H5 proton (

    
     7.5) and H2 proton (
    
    
    
    8.[1]9) are singlets. Without 2D correlations, one cannot definitively prove the cyclohexyl group is at C6 rather than C2 or C5.
  • Verdict: Necessary for purity, insufficient for structure.

Method B: LC-MS (Isotopic Patterning) – The Elemental Check
  • Performance: High-Resolution Mass Spectrometry (HRMS) provides the molecular formula, but the Isotopic Pattern is the critical validator here.

  • Mechanism: Bromine exists as

    
    Br and 
    
    
    
    Br in a nearly 1:1 ratio.[2]
  • Data Insight: A valid spectrum must show two molecular ion peaks (

    
     and 
    
    
    
    ) of equal intensity. Absence of this "doublet" indicates dehalogenation or bis-substitution.
  • Verdict: Essential for confirming the presence of bromine, but cannot distinguish regioisomers.

Method C: 2D NMR (NOESY/HMBC) – The Structural Solver
  • Performance: This is the self-validating standard.

  • Mechanism: Nuclear Overhauser Effect Spectroscopy (NOESY) detects protons close in space (<5 Å).

  • Critical Observation: The H5 pyrimidine proton is spatially adjacent to the cyclohexyl methine proton . The H2 proton is isolated between the two ring nitrogens.

    • Positive Result: A strong cross-peak between H5 (

      
       7.5) and Cyclohexyl-CH (
      
      
      
      2.6).
    • Negative Result: No cross-peak for H2 (

      
       8.9) to alkyl region.
      
  • Verdict: The only solution-phase method that guarantees regiochemical accuracy.

Method D: X-Ray Crystallography – The Absolute Standard
  • Performance: Unambiguous 3D structure.

  • Limitation: Requires a single crystal, which is time-consuming and often fails for low-melting intermediates like halogenated pyrimidines.

  • Verdict: Overkill for routine intermediate validation; reserve for final drug candidates.

Part 3: Experimental Protocols

Protocol 1: The "Double-Check" LC-MS Workflow

Objective: Confirm mono-bromination via isotopic distribution.

  • Sample Prep: Dissolve 0.1 mg of intermediate in 1 mL MeCN (HPLC grade).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).

  • Gradient: 5% to 95% MeCN in Water (+0.1% Formic Acid) over 5 mins.

  • Detection: ESI+ Mode.

  • Validation Criteria:

    • Locate peak at retention time (RT) corresponding to lipophilic shift (approx 3.5–4.0 min).

    • Zoom into Mass Spectrum at RT.

    • Pass: Observed peaks at

      
       241.0 and 243.0 (approx) with intensity ratio 
      
      
      
      .
    • Fail: Single peak (de-bromo) or triplet pattern 1:2:1 (di-bromo).

Protocol 2: Regiochemistry Confirmation via NOESY

Objective: Confirm Cyclohexyl placement relative to H5.

  • Sample: 10–15 mg in 600 µL DMSO-

    
     or CDCl
    
    
    
    . (DMSO is preferred to prevent peak overlap from water).
  • Acquisition:

    • Pulse Sequence: noesyph (Phase sensitive).

    • Mixing Time (

      
      ): 400–500 ms (Optimal for small molecules MW ~250).
      
    • Scans: 16–32 (Sufficient for >10 mg).

  • Processing: Phasing must be precise to distinguish positive NOE signals from exchange peaks.

  • Analysis:

    • Identify Singlet at

      
      8.9 ppm (H2) and Singlet at 
      
      
      
      7.5 ppm (H5).
    • Identify Multiplet at

      
      2.6 ppm (Cyclohexyl Methine).
      
    • Check: Look for intersection of 7.5 ppm (F1) and 2.6 ppm (F2). Presence of a cross-peak confirms structure.

Part 4: Data Summary

Table 1: Expected Analytical Parameters
Feature1H NMR Shift (DMSO-

)
MultiplicityKey Correlation (2D)
H-2

8.95 ppm
SingletHMBC to C-4/C-6
H-5

7.60 ppm
SingletNOESY to Cy-CH
Cy-CH

2.65 ppm
Multiplet (tt)NOESY to H-5
Cy-CH2

1.2 – 1.8 ppm
MultipletsCOSY to Cy-CH
Table 2: Method Comparison Matrix
MethodSpecificity (Regioisomer)SensitivityTime EfficiencyCost
1H NMR LowMediumHighLow
LC-MS LowHighHighLow
2D NOESY High MediumMediumLow
X-Ray Very HighLowLowHigh

Part 5: Visualization of Validation Logic

Diagram 1: Structural Validation Decision Tree

This workflow ensures no false positives are carried forward into expensive subsequent synthesis steps.

ValidationWorkflow Start Crude Intermediate (this compound) LCMS Step 1: LC-MS Analysis (Check Isotope Pattern) Start->LCMS IsotopeCheck Isotope Ratio 1:1 (79Br / 81Br)? LCMS->IsotopeCheck NMR_1D Step 2: 1H NMR (1D) (Check Integral Ratios) IsotopeCheck->NMR_1D Yes Fail_Br REJECT: Dehalogenated or Bis-adduct IsotopeCheck->Fail_Br No (Single/Triple Peak) PurityCheck Integrals Correct? (1H : 1H : 11H) NMR_1D->PurityCheck NMR_2D Step 3: 2D NOESY (Regiochemistry Check) PurityCheck->NMR_2D Yes PurityCheck->Fail_Br No NOECheck NOE Cross-peak H5 <-> Cyclohexyl? NMR_2D->NOECheck Pass VALIDATED STRUCTURE Proceed to Next Step NOECheck->Pass Strong Signal Fail_Regio REJECT: Wrong Isomer (Check Synthesis) NOECheck->Fail_Regio No Signal

Caption: A self-validating decision tree. Note that LC-MS filters elemental composition before NMR confirms geometry.

Diagram 2: The NOE Interaction Map

Visualizing the spatial proximity required for a positive NOESY signal.

NOE_Map cluster_pyrimidine Pyrimidine Ring cluster_cyclohexyl Cyclohexyl Group (C6) H2 H-2 (Isolated) Cy_CH Methine H (Cy-CH) H2->Cy_CH No NOE (> 5 Angstroms) H5 H-5 (Target) Br Br (C4) H5->Cy_CH Strong NOE (< 5 Angstroms) N1 N N3 N Cy_Rest CH2 Ring

Caption: Spatial map showing the critical H5-Cyclohexyl proximity. H2 is magnetically isolated from the alkyl group.

References

  • Isotope Pattern Analysis

    • Chemistry Steps.[3][4] (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

    • Explanation of the 1:1 ratio of Br and Br in mass spectrometry, essential for validating the brominated intermedi
  • Provides baseline chemical shifts for the pyrimidine core (H2/H5/H6)
  • Regioisomer Differentiation

    • Oxford Instruments.[5] (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

    • Validates the use of 2D NMR (COSY/NOESY)
  • Synthetic Context (Suzuki Coupling on Pyrimidines)

    • ResearchGate. (2025). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine.... Retrieved from [Link]

    • Provides context on the reactivity of 4,6-dihalopyrimidines and typical workup/characteriz
  • 2D NMR Methodology

    • Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved from [Link]

    • Detailed explanation of the NOESY pulse sequence parameters required for the experimental protocol.

Sources

Benchmarking Purity Assessment: Elemental Analysis vs. Orthogonal Methods for 4-Bromo-6-cyclohexylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-6-cyclohexylpyrimidine (CAS: 1086382-19-5) serves as a critical heterocyclic scaffold in the synthesis of kinase inhibitors and antiviral agents. While Elemental Analysis (EA) via combustion remains the historical "gold standard" for establishing bulk purity in peer-reviewed literature (e.g., Journal of Medicinal Chemistry), the presence of the C4-bromine atom introduces specific analytical challenges—namely, incomplete combustion and halogen interference.

This guide objectively compares the traditional Automated Combustion method against Quantitative NMR (qNMR) as a superior orthogonal alternative. We provide optimized protocols to mitigate halogen interference and establish a self-validating purity standard.

The Theoretical Standard

Before assessing experimental methods, the theoretical baseline must be established. For This compound (C₁₀H₁₃BrN₂) , the acceptance criteria for publication typically require experimental values to fall within ±0.4% of these calculated percentages.

ElementAtomic Mass ContributionTheoretical % (w/w)Acceptance Range (±0.4%)
Carbon (C) 120.1149.81% 49.41% – 50.21%
Hydrogen (H) 13.105.43% 5.03% – 5.83%
Nitrogen (N) 28.0111.62% 11.22% – 12.02%
Bromine (Br) 79.9033.14% 32.74% – 33.54%

Molecular Weight: 241.13 g/mol

Method A: Automated Combustion Analysis (CHN/X)

The Traditional Standard

Automated combustion is the primary requirement for new chemical entities (NCEs) in major journals. However, standard protocols often fail for this compound because bromine gases can trap nitrogen or corrode detectors.

Optimized Protocol for Brominated Pyrimidines

Critical Adjustment: You cannot use standard tin capsules alone. You must use an oxidative additive to sequester the bromine.

  • Sample Preparation:

    • Dry the sample under high vacuum (0.1 mmHg) at 40°C for 4 hours to remove solvent residues (solvent occlusion is the #1 cause of EA failure).

    • Weigh 2.0–3.0 mg of sample into a Tin (Sn) capsule .

  • Additives (The "Secret Sauce"):

    • Add 5–10 mg of Tungsten(VI) Oxide (WO₃) or Vanadium Pentoxide (V₂O₅) to the capsule.

    • Reasoning: These oxides act as combustion aids and halogen scavengers, preventing the formation of volatile bromine gas (

      
      ) which interferes with the Thermal Conductivity Detector (TCD) used for Nitrogen.
      
  • Combustion:

    • Flash combustion at 1050°C (dynamic flash) with Oxygen boost.

    • Carrier gas: Helium.

  • Reduction:

    • Pass gases through reduced copper wires at 650°C to convert

      
       to 
      
      
      
      and trap excess oxygen.
Visualization: Combustion Workflow with Halogen Scavenging

CombustionWorkflow Fig 1: Optimized Combustion Pathway for Halogenated Pyrimidines Sample Sample (2mg) + Sn Capsule Combustion Combustion (1050°C) Sample->Combustion Additive ADDITIVE: WO3 or V2O5 Additive->Combustion Co-injected Scavenging Halogen Scavenging (WO3 + Br -> Solid) Combustion->Scavenging Gases Reduction Reduction Tube (Cu + NOx -> N2) Scavenging->Reduction Br-free Gas Detection TCD Detection (N2, CO2, H2O) Reduction->Detection

Method B: Quantitative NMR (qNMR)

The Modern Orthogonal Standard

When EA fails due to hygroscopicity or recalcitrant combustion, qNMR is the superior alternative. Unlike EA, qNMR is specific ; it distinguishes between the analyte and impurities (like unreacted starting materials) that might have similar C/H ratios.

Protocol: Internal Standard Method

This protocol validates the absolute purity of this compound without requiring a reference standard of the compound itself.[1]

  • Internal Standard (IS) Selection:

    • Recommended IS: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid.

    • Criteria: High purity (>99.9% TraceCERT), non-hygroscopic, and signals must not overlap with the pyrimidine protons (8.9 ppm and 7.6 ppm).

  • Sample Preparation:

    • Weigh ~10 mg of analyte (

      
      ) and ~5 mg of IS (
      
      
      
      ) directly into the NMR tube using a microbalance (precision ±0.001 mg).
    • Dissolve in DMSO-d₆ (ensures solubility of both the lipophilic cyclohexyl group and the polar pyrimidine).

  • Acquisition Parameters (Critical for Accuracy):

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): ≥ 60 seconds (must be

      
       of the slowest proton).
      
    • Scans: 16–32 (sufficient for S/N > 400).

  • Calculation:

    
    
    
    • Where

      
       = Integral area, 
      
      
      
      = Number of protons,
      
      
      = Molecular weight,
      
      
      = Mass.

Comparative Analysis: Which Standard to Use?

The following decision matrix compares the two methods based on experimental data for brominated heterocycles.

FeatureCombustion Analysis (EA) Quantitative NMR (qNMR)
Accuracy Good (±0.4%) if optimizedSuperior (±0.1% achievable)
Specificity Low (Cannot distinguish isomers or inorganic salts)High (See specific structure)
Sample Req. 2–5 mg (Destructive)5–10 mg (Non-destructive)
Interference High (Br requires WO₃; Hygroscopic samples fail)Low (Solvent peaks excluded)
Throughput High (Automated)Medium (Manual weighing/processing)
Regulatory Required by J. Med. Chem / J. Org. ChemAccepted as "Orthogonal Proof"
Decision Logic for Researchers

Use the following logic flow to determine the appropriate validation step for your drug development pipeline.

DecisionTree Fig 2: Analytical Decision Matrix for this compound Start Start: Purity Assessment IsSolid Is Sample Solid & Dry? Start->IsSolid RunEA Run Combustion EA (with WO3) IsSolid->RunEA Yes Recrystallize Recrystallize & Dry (Vacuum) IsSolid->Recrystallize No (Oily/Wet) CheckEA Result within ±0.4%? RunEA->CheckEA Pass PASS: Submit for Publication CheckEA->Pass Yes Fail FAIL: Run qNMR CheckEA->Fail No qNMR_Check qNMR > 95%? Fail->qNMR_Check qNMR_Check->Pass Yes (Provide Spectra) qNMR_Check->Recrystallize No Recrystallize->Start

Conclusion & Recommendation

For This compound , the presence of the bromine atom necessitates a deviation from standard "submit-and-forget" elemental analysis.

  • Primary Recommendation: Attempt Automated Combustion EA using Tungsten(VI) Oxide as an additive. This satisfies the broadest range of journal requirements.

  • Secondary Recommendation: If EA results deviate by >0.4% (common due to the lipophilic cyclohexyl ring trapping solvent or bromine interference), do not re-run EA blindly. Switch immediately to qNMR using TCNB as the internal standard. This provides a definitive, self-validating purity measurement that is increasingly accepted by regulatory bodies and top-tier journals.

References

  • American Chemical Society. (2025). Journal of Medicinal Chemistry Author Guidelines: Purity and Elemental Analysis. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). PubChem Compound Summary: this compound. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Bromo-6-cyclohexylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of chemical reagents are not merely procedural formalities but cornerstones of responsible research. This guide provides an in-depth, practical framework for the safe disposal of 4-Bromo-6-cyclohexylpyrimidine, ensuring the protection of both laboratory personnel and the environment. The causality behind each procedural step is explained to foster a culture of safety and scientific excellence.

Understanding the Hazard Profile of this compound

Key Hazards: Based on analogous compounds, this compound is anticipated to be:

  • Harmful if swallowed: Ingestion may lead to adverse health effects.[1]

  • A skin and eye irritant: Direct contact can cause irritation.[1][2][3]

  • A potential respiratory irritant: Inhalation of dust or fumes should be avoided.[1][2][3]

  • Potentially toxic to aquatic life: Halogenated organic compounds can pose environmental risks if not disposed of correctly.

These potential hazards necessitate a cautious and well-defined approach to its handling and ultimate disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of Personal Protective Equipment is non-negotiable when handling this compound. The following table outlines the minimum required PPE.

Equipment Specification Rationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or goggles.To protect eyes from splashes or airborne particles.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To minimize inhalation of any dust or vapors.[4][5]

Segregation and Storage of Waste: A Critical Step

Proper segregation of chemical waste is fundamental to safe and compliant disposal.[6] Cross-contamination can lead to dangerous chemical reactions and complicate the disposal process.

Workflow for Waste Segregation:

Caption: Waste Segregation Workflow for this compound.

Step-by-Step Disposal Protocol

Adherence to a standardized disposal protocol minimizes risk and ensures regulatory compliance.

1. Waste Collection:

  • All waste containing this compound, including contaminated consumables (e.g., weigh boats, pipette tips), should be considered hazardous.
  • Collect solid and liquid waste in separate, clearly labeled, and leak-proof containers.[6][7] The label should include the chemical name, concentration, and hazard symbols.

2. Container Management:

  • Use containers compatible with the chemical. For many organic compounds, glass or high-density polyethylene is suitable.[8]
  • Do not overfill containers; a general rule is to fill to no more than 80% capacity to allow for expansion.[6]
  • Keep containers securely closed when not in use.[4][5]

3. Temporary Storage:

  • Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.[7]
  • Ensure the storage area is away from heat, sparks, and open flames.[2][5]
  • Store incompatible waste streams separately to prevent accidental mixing.

4. Final Disposal:

  • Disposal must be conducted through a licensed hazardous waste disposal company.[7][9]
  • Never dispose of this compound down the drain or in regular trash.[8]
  • The most common and environmentally responsible disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with flue gas scrubbing to neutralize acidic byproducts like hydrogen bromide.[10]

Emergency Procedures: Preparedness is Key

In the event of an accidental release or exposure, a swift and informed response is critical.

Spill Response:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area if necessary. Restrict access to the spill site.

  • Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory personnel. For large or unmanageable spills, contact your institution's Environmental Health and Safety (EHS) department.

  • Contain and Clean:

    • For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.[8]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1][11]

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.

Exposure Response:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1] Remove contaminated clothing.

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Decision Tree for Spill Response:

Sources

Comprehensive Safety and Handling Guide for 4-Bromo-6-cyclohexylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 4-Bromo-6-cyclohexylpyrimidine in a laboratory setting. As a Senior Application Scientist, this document is designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively with this compound. The information herein is synthesized from established safety data for structurally similar compounds, ensuring a cautious and comprehensive approach to handling.

Hazard Analysis and Risk Assessment

This compound is a halogenated heterocyclic compound. Based on data from similar chemical structures, it should be handled with care, assuming it may be harmful if swallowed, inhaled, or comes into contact with skin.[1][2][3][4] It is also presumed to be a skin and eye irritant.[1][2][3][4][5][6]

Anticipated Hazards:

  • Acute Toxicity: Harmful if ingested, absorbed through the skin, or inhaled.[1][3][4]

  • Skin Irritation: May cause skin irritation upon direct contact.[1][2][3][4][5]

  • Eye Irritation: Can cause serious eye irritation.[1][3][4][5][6]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as dust or vapor.[3][4]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is crucial to minimize exposure. The following table outlines the minimum required PPE for handling this compound.

PPE ComponentStandardRationale
Hand Protection Nitrile or Neoprene Gloves (double-gloving recommended)To prevent skin contact and absorption.[1] Double-gloving provides an extra layer of protection against potential tears or permeation.
Eye Protection Chemical Safety Goggles or a Face ShieldTo protect eyes from splashes, dust, or vapors that can cause serious irritation.[1][5][7] A face shield should be used when there is a significant splash risk.
Body Protection Chemical-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[1]
Respiratory Protection N95 Respirator or higher (if handling powder)To prevent inhalation of fine particles.[8][9][10] For operations that may generate vapors, use a respirator with an appropriate organic vapor cartridge.
Visual Guide: PPE Donning and Doffing Workflow

To ensure safety, the sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Lab Coat Don2 2. N95 Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves (Outer Pair Last) Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. N95 Respirator Doff4->Doff5

Caption: PPE Donning and Doffing Workflow.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is paramount for the safe handling of this compound.

Preparation and Engineering Controls
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[7]

  • Ventilation: Ensure the chemical fume hood has a certified face velocity (typically 80-120 feet per minute).

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for halogenated organic compounds.

Weighing and Aliquoting (for solid form)
  • Don PPE: Follow the donning sequence outlined in the PPE workflow diagram.

  • Work within Containment: Perform all weighing and handling of the solid compound within a certified chemical fume hood.

  • Minimize Dust: Handle the compound gently to avoid generating airborne dust. Use a spatula for transfers.

  • Clean Up: After weighing, carefully decontaminate the spatula and weighing vessel with an appropriate solvent (e.g., ethanol or isopropanol) and wipe down the work surface. Dispose of contaminated wipes as hazardous waste.

In-Solution Handling
  • Dissolution: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Closed System: Whenever possible, use a closed system for reactions to prevent the release of vapors.

  • Transfers: Use a syringe or cannula for liquid transfers to minimize exposure.

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste: All solid waste contaminated with this compound (e.g., filter paper, contaminated gloves, weighing paper) should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, sealed, and labeled hazardous waste container for halogenated organic waste.

  • Sharps: Contaminated needles and syringes should be disposed of in a designated sharps container.

Visual Guide: Waste Disposal Workflow

Waste_Disposal Start Experiment Complete Solid_Waste Contaminated Solids (Gloves, Paper, etc.) Start->Solid_Waste Liquid_Waste Unused/Waste Solutions Start->Liquid_Waste Sharps_Waste Contaminated Sharps Start->Sharps_Waste Solid_Container Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Container Labeled Halogenated Liquid Waste Container Liquid_Waste->Liquid_Container Sharps_Container Sharps Container Sharps_Waste->Sharps_Container Disposal Dispose via Institutional Environmental Health & Safety Solid_Container->Disposal Liquid_Container->Disposal Sharps_Container->Disposal

Caption: Waste Disposal Workflow for this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2][5][11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][5][11]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][12]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][12]
Minor Spill Evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
Major Spill Evacuate the laboratory and notify your institution's Environmental Health and Safety (EHS) department immediately.

References

  • TCI Chemicals. (2025-06-05).
  • Fisher Scientific.
  • Fisher Scientific. (2012-05-03).
  • Aldrich. (2024-08-06).
  • Fisher Scientific.
  • SAFETY D
  • ChemicalBook. (2025-07-19). Chemical Safety Data Sheet MSDS / SDS - 4-Bromo-6-hydroxypyrimidine.
  • Thermo Fisher Scientific. (2025-09-22).
  • Thermo Fisher Scientific. (2025-09-22).
  • Matrix Scientific. 4-Bromo-6-methylpyrimidine.
  • ChemicalBook. 4-Bromo-6-cyclopentylpyrimidine CAS#: 1086382-17-3.
  • Aussie Pharma Direct. (2025-10-20).
  • Four Types of Radiation Protection PPE Explained. (2025-08-24).
  • Personal Protective Equipment (PPE)
  • PubChem. 6-Bromo-4-chlorothieno(3,2-d)pyrimidine | C6H2BrClN2S | CID 18382796.
  • GERPAC. Personal protective equipment for preparing toxic drugs.
  • PRACTICAL RADI
  • PubChem. Cyclohexane, 1-bromo-4-methyl- | C7H13Br | CID 22727.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.